KY-455
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H32N2O |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
N-(4,6-dimethyl-1-pentyl-2,3-dihydroindol-7-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H32N2O/c1-7-8-9-11-22-12-10-16-14(2)13-15(3)17(18(16)22)21-19(23)20(4,5)6/h13H,7-12H2,1-6H3,(H,21,23) |
InChI Key |
HYEIHNVWTVQZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC2=C1C(=C(C=C2C)C)NC(=O)C(C)(C)C |
Synonyms |
KY-455 N-(4,6-dimethyl-1-pentylindolin-7-yl)-2,2-dimethylpropanamide |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CPI-455 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-455 is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, which are critical regulators of chromatin structure and gene expression. In a multitude of cancer cell types, the aberrant activity of KDM5 enzymes leads to the demethylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. This epigenetic alteration is implicated in tumorigenesis, metastasis, and the development of therapeutic resistance. CPI-455 competitively binds to the active site of KDM5 enzymes, leading to a global increase in H3K4 trimethylation (H3K4me3). This restoration of a more normal epigenetic landscape reactivates the expression of tumor suppressor genes and other regulatory genes, thereby inhibiting cancer cell proliferation, survival, and the emergence of drug-tolerant persister cells. This guide provides a comprehensive overview of the mechanism of action of CPI-455, detailing its molecular interactions, downstream signaling effects, and preclinical efficacy in various cancer models.
Introduction to CPI-455 and the KDM5 Family of Demethylases
CPI-455 is a small molecule inhibitor that has shown significant promise in preclinical cancer studies.[1][2] It specifically targets the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), which are Fe(II) and α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing histone demethylases.[2][3] The KDM5 family is responsible for removing methyl groups from di- and trimethylated H3K4.[3] Overexpression and hyperactivity of KDM5 enzymes have been observed in a variety of cancers, including breast, lung, and prostate cancer, where they contribute to oncogenesis by repressing tumor suppressor genes.[3]
The Direct Molecular Mechanism of Action
The primary mechanism of action of CPI-455 is the direct and competitive inhibition of the KDM5 enzyme family. The crystal structure of KDM5A in complex with CPI-455 has revealed the precise molecular interactions that underpin its inhibitory activity.[2] CPI-455 occupies the α-ketoglutarate binding pocket within the JmjC domain, preventing the binding of the natural cofactor and thereby blocking the demethylase activity of the enzyme.[2] This inhibition is highly specific for the KDM5 family, with significantly less activity against other histone demethylase families.[4]
The direct consequence of KDM5 inhibition by CPI-455 is a global increase in the levels of H3K4 trimethylation (H3K4me3).[1][2] This epigenetic mark is typically enriched at the transcription start sites of actively transcribed genes. By preventing the removal of these methyl groups, CPI-455 effectively restores a more open and transcriptionally active chromatin state at KDM5 target genes.
Signaling Pathways and Downstream Effects
The increase in global H3K4me3 levels induced by CPI-455 triggers a cascade of downstream events that ultimately impact cancer cell phenotype.
Reactivation of Tumor Suppressor Genes
A key consequence of KDM5 inhibition is the reactivation of tumor suppressor genes that are silenced in cancer cells. KDM5A has been shown to suppress the expression of cell cycle inhibitors like p27 and pro-apoptotic factors.[3] By increasing H3K4me3 at the promoters of these genes, CPI-455 can lead to their re-expression, resulting in cell cycle arrest and apoptosis.
Modulation of Key Cancer-Related Signaling Pathways
Emerging evidence suggests that the effects of CPI-455 extend to the modulation of several critical signaling pathways involved in cancer progression:
-
PI3K/AKT Pathway: KDM5A has been implicated in the activation of the PI3K/AKT pathway, which promotes cell survival and proliferation.[5] Inhibition of KDM5A by CPI-455 may lead to the downregulation of this pathway.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for cell fate determination and is often dysregulated in cancer. KDM5A has been shown to interact with components of this pathway, and its inhibition could potentially restore normal signaling.
-
Notch Signaling: KDM5A can suppress Notch target genes.[6] CPI-455, by inhibiting KDM5A, may therefore lead to the reactivation of Notch signaling, which can have tumor-suppressive or oncogenic roles depending on the cellular context.
Reduction of Drug-Tolerant Persister Cells
A significant finding is the ability of CPI-455 to reduce the population of drug-tolerant persister (DTP) cells.[1][2] DTPs are a subpopulation of cancer cells that can survive initial high-dose chemotherapy or targeted therapy and are thought to be a major cause of therapeutic relapse. The survival of DTPs is dependent on the activity of the KDM5 family.[2] By inhibiting KDM5, CPI-455 eliminates these persister cells, suggesting a potential strategy to prevent cancer recurrence.[2]
Quantitative Data on CPI-455 Efficacy
The preclinical efficacy of CPI-455 has been evaluated in various cancer models, demonstrating its potent anti-cancer activity both as a single agent and in combination with other therapies.
In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KDM5A (enzymatic assay) | - | 10 | [1][4] |
| MCF-7 | Breast Cancer | 35,400 | [1] |
| T-47D | Breast Cancer | 26,190 | [1] |
| EFM-19 | Breast Cancer | 16,130 | [1] |
| M14 | Melanoma | Not explicitly stated, but active in the 6.25-25 µM range | [4] |
| SKBR3 | Breast Cancer | Not explicitly stated, but active in the 6.25-25 µM range | [4] |
| PC9 | Non-Small Cell Lung Cancer | Not explicitly stated, but active in the 6.25-25 µM range | [4] |
In Vivo Efficacy
In murine xenograft models, CPI-455 has demonstrated significant tumor growth inhibition. For instance, in a model of esophageal squamous cell carcinoma, daily intraperitoneal administration of CPI-455 at doses of 50 or 70 mg/kg, in combination with an anti-B7-H4 antibody, elicited a protective immune response.[1]
Combination Therapy
CPI-455 has shown synergistic effects when combined with other anti-cancer agents. A notable example is its combination with the DNA methyltransferase inhibitor, 5-aza-2'-deoxycytidine (DAC). In luminal breast cancer cell lines, the combination of CPI-455 and DAC resulted in a synergistic decrease in cell viability.[7] This effect is likely due to the complementary epigenetic mechanisms of the two drugs, with DAC inducing DNA hypomethylation and CPI-455 increasing H3K4me3, leading to a more potent reactivation of tumor suppressor genes.[7]
Experimental Protocols
KDM5 Demethylase Activity Assay
To determine the enzymatic activity of KDM5 and the inhibitory effect of CPI-455, a common method is a biochemical assay using a purified recombinant KDM5 enzyme and a methylated histone H3 peptide substrate. The demethylation reaction is typically coupled to the production of a detectable signal, such as formaldehyde, which can be quantified using a fluorescent or colorimetric reagent.
Protocol Outline:
-
Purify recombinant full-length KDM5A protein.
-
Prepare a reaction buffer containing the enzyme, a biotinylated H3K4me3 peptide substrate, and the necessary cofactors (Fe(II) and α-ketoglutarate).
-
Add varying concentrations of CPI-455 to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of demethylated product. This can be done using various methods, including antibody-based detection (e.g., ELISA) or by measuring the production of formaldehyde.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular H3K4me3 Level Quantification (MSD ELISA)
Meso Scale Discovery (MSD) electrochemiluminescence assays are frequently used to quantify global H3K4me3 levels in cells treated with CPI-455.
Protocol Outline:
-
Plate cancer cells in 6-well plates and treat with various concentrations of CPI-455 for a specified duration (e.g., 4 days).[4]
-
Harvest the cells and prepare whole-cell lysates.
-
Use an MSD U-PLEX multiplex assay kit for histone modifications.
-
Add cell lysates and detection antibodies for total H3 and H3K4me3 to the MSD plate.
-
Incubate, wash, and add MSD read buffer.
-
Analyze the plate on an MSD instrument to measure the electrochemiluminescence signal.
-
Normalize the H3K4me3 signal to the total H3 signal to determine the relative abundance of H3K4me3.
Cell Viability and Colony Formation Assays
To assess the effect of CPI-455 on cancer cell proliferation and survival, cell viability assays (e.g., CellTiter-Glo) and colony formation assays are employed.
Protocol Outline (Colony Formation):
-
Seed cancer cells at a low density in 6-well plates.
-
Treat the cells with varying concentrations of CPI-455.
-
Allow the cells to grow for a period of 7-14 days, with media and drug changes as needed.
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction relative to untreated controls.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of CPI-455 in a living organism, xenograft models are commonly used.
Protocol Outline:
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CPI-455 (e.g., 50-70 mg/kg, intraperitoneally, daily) and/or other therapeutic agents.[1]
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway of CPI-455 Action
Caption: The signaling pathway of CPI-455 in cancer cells.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing the in vitro efficacy of CPI-455.
Conclusion
CPI-455 represents a promising epigenetic-based therapeutic strategy for a range of cancers. Its specific inhibition of the KDM5 family of histone demethylases leads to a global increase in the activating H3K4me3 mark, resulting in the re-expression of tumor suppressor genes and the modulation of key oncogenic signaling pathways. The ability of CPI-455 to eliminate drug-tolerant persister cells is a particularly compelling aspect of its mechanism of action, suggesting its potential to improve the durability of response to conventional and targeted cancer therapies. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of CPI-455 in various cancer contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
The Function of CPI-455: A Technical Guide to a Potent KDM5 Inhibitor
Introduction
CPI-455 is a potent and specific, pan-inhibitor of the KDM5 family of histone demethylases.[1][2] The KDM5 family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are Jumonji C (JmjC) domain-containing enzymes that play a critical role in epigenetic regulation by catalyzing the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[3] Elevated H3K4 trimethylation (H3K4me3) is a hallmark of active gene promoters. By removing this mark, KDM5 enzymes are pivotal in modulating chromatin structure and gene expression, influencing processes from development to cancer.
Notably, the KDM5 family is implicated in the survival of drug-tolerant persister cancer cells (DTPs), a subpopulation of cells that can survive initial cancer therapy and lead to therapeutic relapse.[3][4] This makes KDM5 enzymes a compelling target for novel anti-cancer therapies. This guide provides an in-depth overview of the function, mechanism, and application of CPI-455 for researchers and drug development professionals.
Core Mechanism of Action
The primary function of CPI-455 is to inhibit the enzymatic activity of KDM5 proteins. By binding to the active site of the KDM5 enzyme, CPI-455 prevents the demethylation of H3K4me3.[3][4] This inhibition leads to a global increase in cellular H3K4me3 levels, altering the epigenetic landscape and subsequent gene expression.[1][3][]
The crystal structure of KDM5A in complex with CPI-455 has elucidated the precise mechanism of inhibition, revealing how the compound occupies the enzyme's active site and influences the topological arrangements of protein domains that affect substrate binding.[3][4] This direct inhibition restores or enhances the H3K4me3 active chromatin mark, which can reactivate silenced genes and impact various cellular pathways.
Biochemical Profile and Potency
CPI-455 is characterized by its high potency for the KDM5 family and significant selectivity over other histone demethylase families. This specificity is crucial for minimizing off-target effects in experimental and potential therapeutic settings.
| Parameter | Target | Value | Reference(s) |
| IC₅₀ | KDM5A (full-length) | 10 nM | [1][2][6] |
| Selectivity | vs. KDM4C | ~200-fold | [6][7] |
| vs. KDM7B | ~770-fold | [6] | |
| vs. KDM2B, KDM3B, KDM6A | No measurable inhibition | [2][6] |
Cellular Functions and Applications
In cellular contexts, CPI-455 has demonstrated significant activity in oncology and stem cell biology, primarily through its ability to modulate the epigenome.
Oncology
A key finding is that CPI-455 reduces the survival of drug-tolerant persister cancer cells (DTPs).[1][3][] By inhibiting KDM5, CPI-455 prevents the epigenetic reprogramming that allows a subset of cancer cells to survive chemotherapy or targeted agents, thereby offering a strategy to overcome drug resistance and prevent relapse.[3]
-
Eradication of DTPs: Treatment with CPI-455 decreases the number of DTPs in various cancer models, including melanoma, non-small cell lung cancer (NSCLC), and breast cancer.[1][2][3]
-
Synergistic Effects: CPI-455 acts synergistically with other anti-cancer agents. For instance, it enhances the biological efficacy of the DNA methyltransferase (DNMT) inhibitor 5-Aza-2'-Deoxycytidine (DAC), leading to greater inhibition of cancer cell growth than either agent alone.[8]
-
Induction of Apoptosis: In prostate cancer cells, CPI-455 has been shown to inhibit proliferation and induce apoptosis.[9]
| Cell Line | Cancer Type | IC₅₀ (Cell Viability) | Reference(s) |
| MCF-7 | Luminal Breast Cancer | 35.4 µM | [1] |
| T-47D | Luminal Breast Cancer | 26.19 µM | [1] |
| EFM-19 | Luminal Breast Cancer | 16.13 µM | [1] |
Neural Stem Cell Differentiation
CPI-455 also plays a role in controlling neural stem cell (NSC) fate. KDM5A is known to maintain stemness and repress astrocytic differentiation.
-
Induction of Astrocytogenesis: By inhibiting KDM5A, CPI-455 promotes the differentiation of NSCs into astrocytes.[10]
-
Mechanism: This effect is mediated by an increase in H3K4 methylation at the Gfap (glial fibrillary acidic protein) promoter, a key marker for astrocytes. CPI-455 treatment reduces the recruitment of KDM5A to this promoter and activates the STAT3 and BMP/SMAD signaling pathways.[10]
Experimental Protocols
KDM5A Enzymatic Inhibition Assay (Biochemical)
This protocol outlines a method to determine the IC₅₀ of CPI-455 against KDM5A.
-
Reagents: Recombinant full-length KDM5A, biotinylated H3K4me3 peptide substrate, AlphaLISA® detection reagents (e.g., anti-H3K4me2 antibody-conjugated acceptor beads, streptavidin-donor beads), assay buffer, CPI-455 stock solution.
-
Procedure: a. Serially dilute CPI-455 in DMSO and then in assay buffer to achieve final desired concentrations. b. In a 384-well plate, add KDM5A enzyme to each well (except for no-enzyme controls). c. Add the diluted CPI-455 or DMSO vehicle control to the wells. d. Incubate for 15-30 minutes at room temperature to allow compound binding. e. Initiate the demethylation reaction by adding the H3K4me3 peptide substrate. f. Incubate for a defined period (e.g., 60 minutes) at room temperature. g. Stop the reaction and add the AlphaLISA® acceptor beads and streptavidin-donor beads. h. Incubate in the dark for 60 minutes. i. Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal is inversely proportional to enzyme activity. Calculate the percent inhibition for each CPI-455 concentration relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Global H3K4me3 Quantification in Cells (Cellular)
This protocol describes how to measure changes in global H3K4me3 levels in cells following CPI-455 treatment.
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of CPI-455 (e.g., 0-25 µM) or a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24-72 hours).
-
Histone Extraction: a. Harvest the cells and wash with PBS. b. Lyse the cells and isolate nuclei. c. Extract histones from the nuclei using an acid extraction protocol.
-
Quantification: a. Determine total histone concentration using a BCA or Bradford assay. b. Use an ELISA-based method (e.g., Meso Scale Discovery - MSD) or Western Blot to quantify H3K4me3 levels. Normalize the H3K4me3 signal to the total histone H3 signal for each sample.
-
Data Analysis: Plot the normalized H3K4me3 levels against the CPI-455 concentration to observe the dose-dependent increase.
In Vivo Applications
While many studies focus on in vitro work, CPI-455 has been used in animal models. In one study, a combination of an anti-B7-H4 antibody and CPI-455 (administered at 50-70 mg/kg via daily intraperitoneal injection) was shown to elicit protective immunity in a mouse model.[1][2] This suggests a potential role for KDM5 inhibition in immunomodulatory therapies.
Conclusion
CPI-455 is a valuable chemical probe for studying the biology of KDM5 histone demethylases. Its high potency and selectivity enable precise interrogation of KDM5 function in a variety of biological contexts. As a KDM5 inhibitor, its core function is to increase global levels of the H3K4me3 active chromatin mark, leading to significant downstream effects. Key applications include overcoming drug resistance in cancer by eliminating drug-tolerant persister cells and directing the fate of neural stem cells. The detailed data and protocols provided herein serve as a comprehensive resource for scientists utilizing CPI-455 in their research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 6. file.glpbio.com [file.glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPI-455 | 1628208-23-0 | DQC20823 | Biosynth [biosynth.com]
- 10. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pan-KDM5 Inhibitor CPI-455: A Technical Guide to its Impact on Global H3K4 Trimethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. Among these, the trimethylation of histone H3 at lysine 4 (H3K4me3) is a key activating mark predominantly found at the transcription start sites of active genes. The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases. The lysine-specific demethylase 5 (KDM5) family of enzymes, comprising KDM5A-D, are Fe(II)- and α-ketoglutarate-dependent demethylases that specifically remove methyl groups from H3K4me2/3. Overexpression and aberrant activity of KDM5 enzymes have been implicated in various diseases, including cancer, making them attractive therapeutic targets.
CPI-455 is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases.[1][2] By inhibiting the catalytic activity of KDM5 enzymes, CPI-455 leads to a global increase in H3K4 trimethylation levels.[1][3] This hypermethylation alters the epigenetic landscape, impacting gene expression and cellular phenotypes. This technical guide provides an in-depth overview of the effects of CPI-455 on global H3K4me3 levels, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Effects of CPI-455 on Global H3K4 Trimethylation
Treatment of various cancer cell lines with CPI-455 results in a significant and dose-dependent increase in the global levels of H3K4me3. This effect has been quantified using various techniques, including mass spectrometry, Western blotting, and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
| Cell Line | Treatment | Method | Observed Effect on H3K4me3 | Reference |
| MCF-7 | 72 hours with CPI-455 | Quantitative Mass Spectrometry | Increased overall cellular H3K4me3 levels. | [3] |
| MCF-7 | Dose-dependent treatment with CPI-455 | Immunoblot (Western Blot) | Dose-dependent increase in H3K4me3. | [3] |
| MCF-7 | CPI-455 treatment | ChIP-seq | Broadening of existing H3K4me3 peaks. | [3][4] |
| T-47D | High doses (>20 µM) of CPI-455 | Cell Viability Assay | No significant effect on viability at lower doses that increase H3K4me3. | [3] |
| EFM-19 | High doses (>20 µM) of CPI-455 | Cell Viability Assay | No significant effect on viability at lower doses that increase H3K4me3. | [3] |
Signaling Pathways and Experimental Workflows
The inhibition of KDM5 enzymes by CPI-455 initiates a cascade of events, beginning with the accumulation of H3K4me3 at specific genomic loci. This, in turn, influences gene expression and downstream signaling pathways. One such pathway implicated in the response to KDM5 inhibition is the cGAS-STING-TBK1-IRF3 innate immune signaling pathway.
The experimental workflow to assess the impact of CPI-455 on global H3K4me3 levels typically involves cell culture, treatment with the inhibitor, and subsequent analysis using various molecular biology techniques.
Experimental Protocols
Western Blot for Global H3K4me3 Analysis
Objective: To qualitatively and semi-quantitatively assess the global changes in H3K4me3 levels upon CPI-455 treatment.
Methodology:
-
Cell Lysis and Histone Extraction:
-
Treat cells with desired concentrations of CPI-455 for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using a high-salt or acid extraction method.
-
Quantify protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature histone extracts by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me3 (e.g., Abcam ab8580) overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 should be used as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize H3K4me3 signal to the total H3 signal.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K4me3 Profiling
Objective: To map the genome-wide distribution of H3K4me3 and identify regions with altered methylation patterns following CPI-455 treatment.
Methodology:
-
Chromatin Preparation:
-
Treat cells with CPI-455 or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.
-
Clarify the sonicated chromatin by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an H3K4me3-specific antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using phenol:chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Preparation Kit).
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of H3K4me3 enrichment.
-
Conduct differential binding analysis to compare H3K4me3 patterns between CPI-455-treated and control samples.
-
Mass Spectrometry for Global Histone PTM Quantification
Objective: To obtain precise quantitative measurements of the relative abundance of various histone modifications, including H3K4me3, following CPI-455 treatment.
Methodology:
-
Histone Extraction and Derivatization:
-
Extract histones from CPI-455-treated and control cells as described for Western blotting.
-
Chemically derivatize the ε-amino groups of lysine residues to prevent tryptic cleavage at these sites, which is essential for analyzing lysine methylation.
-
-
Tryptic Digestion:
-
Digest the derivatized histones with trypsin, which will cleave C-terminal to arginine residues.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragmentation patterns.
-
-
Data Analysis:
-
Identify the peptides and their modifications based on their mass spectra.
-
Quantify the relative abundance of each modified peptide by measuring the area under the curve of its corresponding peak in the chromatogram.
-
Normalize the abundance of H3K4me3-containing peptides to the total abundance of all peptides from the corresponding region of histone H3.
-
Conclusion
CPI-455 is a valuable research tool for probing the role of KDM5-mediated H3K4 demethylation in various biological processes. As a potent and selective inhibitor, it robustly increases global H3K4 trimethylation levels, providing a means to study the downstream consequences of this epigenetic modification. The experimental protocols and data presented in this technical guide offer a framework for researchers to investigate the effects of CPI-455 in their specific model systems. A thorough understanding of its mechanism of action is crucial for its potential development as a therapeutic agent in oncology and other diseases characterized by aberrant epigenetic regulation.
References
Investigating Drug-Tolerant Persister Cells with CPI-455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-tolerant persister (DTP) cells are a subpopulation of cancer cells that, through non-genetic mechanisms, survive exposure to therapeutic agents that kill the bulk of the tumor population. These cells are thought to be a major contributor to therapeutic relapse and the development of acquired drug resistance. A key mechanism implicated in the survival of DTPs is the epigenetic regulation of gene expression. The KDM5 family of histone demethylases, which are responsible for the demethylation of histone H3 on lysine 4 (H3K4), have been identified as crucial for the survival of DTPs.[1][2]
CPI-455 is a potent and specific inhibitor of the KDM5 family of enzymes.[1][3][4] By inhibiting KDM5, CPI-455 leads to an increase in global H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription.[1][3][4] This epigenetic reprogramming has been shown to reduce the viability of DTPs in various cancer models, making CPI-455 a valuable tool for investigating the biology of drug tolerance and a potential therapeutic agent to prevent cancer recurrence.[1] This technical guide provides a comprehensive overview of the use of CPI-455 in studying DTPs, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation
Table 1: In Vitro Efficacy of CPI-455
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| CPI-455 | KDM5A (full-length) | Enzymatic Assay | - | 10 | [3] |
Table 2: Cellular Activity of CPI-455 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | CPI-455 Concentration (µM) | Result | Reference |
| MCF-7 | Breast Cancer | Viability Assay | IC50 | 35.4 | - | [4] |
| T-47D | Breast Cancer | Viability Assay | IC50 | 26.19 | - | [4] |
| EFM-19 | Breast Cancer | Viability Assay | IC50 | 16.13 | - | [4] |
| ID8 | Ovarian Cancer | Colony Formation | Viability | 10 | No significant effect on viability as a single agent | [5] |
| HGS2 | Ovarian Cancer | Colony Formation | Viability | 10 | No significant effect on viability as a single agent | [5] |
| Multiple Cell Lines | Lung, Melanoma | DTP Survival Assay | Reduction in DTPs | Not specified | Pre-treatment with CPI-455 ablates the DTP subpopulation | [1] |
Table 3: Effect of CPI-455 on Histone Methylation
| Cell Line | Treatment | Duration | Assay | Histone Mark | Change | Reference |
| MCF-7 | CPI-455 | 72 hours | Mass Spectrometry | H3K4me2, H3K4me3 | Increased | [1] |
| HEI-OC1 | CPI-455 + Cisplatin | Not specified | Western Blot, Immunofluorescence | H3K4me3 | Increased | [6] |
| Multiple Cell Lines | CPI-455 | 24 hours | Not specified | H3K4me3 | Dose-dependent increase | [4] |
Experimental Protocols
Protocol 1: Generation of Drug-Tolerant Persister (DTP) Cells
This protocol describes a general method for generating DTPs from cancer cell lines. The specific drug and concentration will vary depending on the cell line and the desired model.
Materials:
-
Cancer cell line of interest (e.g., PC9 for lung cancer, M14 for melanoma)
-
Complete cell culture medium
-
Therapeutic agent (e.g., erlotinib for PC9, vemurafenib for M14)
-
CPI-455
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cancer cells in 6-well plates at a density that allows for several days of growth.
-
Allow cells to adhere overnight.
-
Treat the cells with a high concentration of the therapeutic agent (typically 10-100x the IC50) to kill the bulk of the sensitive cells.
-
Monitor the cells daily. Most cells will die within the first few days. A small population of persister cells will remain.
-
After 72-96 hours, replace the medium with fresh medium containing the same high concentration of the therapeutic agent to wash away dead cells.
-
Continue to culture the remaining cells in the presence of the drug. These are the drug-tolerant persister cells.
-
To investigate the effect of CPI-455, the DTPs can be treated with CPI-455 alone or in combination with the primary therapeutic agent.
Protocol 2: Cell Viability and DTP Survival Assay
This protocol is used to assess the effect of CPI-455 on the viability of cancer cells and the survival of DTPs.
Materials:
-
Parental cancer cells or generated DTPs
-
Complete cell culture medium
-
CPI-455
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue)
-
Plate reader
Procedure:
-
Seed parental cells or DTPs in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of CPI-455. Include a vehicle control (e.g., DMSO). For DTP survival assays, the primary therapeutic agent should also be included in the medium.
-
Incubate the plates for the desired duration (e.g., 4-5 days for DTP survival assays, 72 hours for standard viability assays).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Protocol 3: Analysis of Histone H3K4 Trimethylation (H3K4me3)
This protocol describes the analysis of global H3K4me3 levels in response to CPI-455 treatment.
Materials:
-
Cancer cells
-
Complete cell culture medium
-
CPI-455
-
6-well plates
-
Cell lysis buffer
-
Primary antibodies: anti-H3K4me3 and anti-total H3
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents and equipment
Procedure (Western Blot):
-
Seed cells in 6-well plates and treat with various concentrations of CPI-455 for a specified time (e.g., 24-72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary anti-H3K4me3 antibody.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using an appropriate detection reagent.
-
Strip the membrane and re-probe with an anti-total H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me3 levels.
Procedure (ELISA):
-
Plate cells and treat with CPI-455 as described above.
-
At various time points, collect the cells.
-
Determine the global levels of H3K4me3 and total H3 using a commercially available ELISA kit according to the manufacturer's instructions.[3]
Mandatory Visualization
Caption: Mechanism of CPI-455 in reducing DTP survival.
Caption: Experimental workflow for investigating CPI-455.
References
- 1. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KDM5A inhibits antitumor immune responses through downregulation of the antigen-presentation pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CPI-455 in Regulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-455 is a potent and selective pan-inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), thereby modulating gene expression. This technical guide provides an in-depth overview of the mechanism of action of CPI-455, its impact on gene expression, and its potential therapeutic applications, particularly in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histones, which can alter chromatin structure and accessibility, thereby influencing transcription. The methylation of histone H3 at lysine 4 (H3K4) is a hallmark of active chromatin and is dynamically regulated by histone methyltransferases and demethylases.
The KDM5 family of 2-oxoglutarate-dependent oxygenases (KDM5A, KDM5B, KDM5C, and KDM5D) are histone demethylases that specifically remove di- and tri-methyl groups from H3K4. Overexpression of KDM5 enzymes has been implicated in various cancers, where it is often associated with transcriptional repression of tumor suppressor genes and the development of drug resistance.
CPI-455 is a small molecule inhibitor that demonstrates potent and selective inhibition of the KDM5 family of enzymes.[1][] Its ability to increase global H3K4me3 levels makes it a valuable tool for studying the role of KDM5 in gene regulation and a promising candidate for therapeutic development.
Mechanism of Action
CPI-455 functions as a competitive inhibitor of the KDM5 enzymes, binding to the active site and preventing the demethylation of H3K4. This leads to a global increase in the levels of H3K4me3, a histone mark associated with transcriptionally active genes. While treatment with CPI-455 alone can induce modest changes in gene expression, its effects are significantly enhanced when used in combination with other epigenetic modifying agents, such as the DNA methyltransferase (DNMT) inhibitor 5-Aza-2'-deoxycytidine (DAC).[3]
The synergistic effect of CPI-455 and DAC suggests a multi-layered epigenetic control of gene expression. DAC treatment leads to the demethylation of DNA, allowing for the potential activation of previously silenced genes. The subsequent inhibition of KDM5 by CPI-455 prevents the removal of the activating H3K4me3 mark, leading to a more robust and sustained gene expression.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of CPI-455.
Table 1: In Vitro Inhibitory Activity of CPI-455 [1]
| Target | IC50 (nM) |
| KDM5A | 10 |
Table 2: Cellular Activity of CPI-455 in Luminal Breast Cancer Cell Lines [3]
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 | CPI-455 alone | >20 |
| T-47D | CPI-455 alone | >20 |
| EFM-19 | CPI-455 alone | >20 |
| MCF-7 | CPI-455 + DAC | Synergistic Decrease in Viability |
| T-47D | CPI-455 + DAC | Synergistic Decrease in Viability |
| EFM-19 | CPI-455 + DAC | Synergistic Decrease in Viability |
Table 3: Effect of CPI-455 on Global Histone H3 Methylation [3]
| Treatment | H3K4me3 Fold Change (vs. Mock) |
| CPI-455 | Increased |
| DAC | Slight Increase |
| CPI-455 + DAC | Marked Increase |
Table 4: Summary of Gene Expression Changes with CPI-455 and DAC Treatment in MCF-7 Cells [3]
| Treatment | Upregulated Genes | Downregulated Genes |
| CPI-455 alone | 94 | 23 |
| DAC alone | Hundreds | Not Specified |
| CPI-455 + DAC | Enhanced upregulation of DAC-responsive genes | Not Specified |
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of CPI-455, alone and in combination with DAC, on the viability of cancer cells.
Methodology: [3]
-
Seed luminal breast cancer cells (MCF-7, T-47D, EFM-19) in 96-well plates at an appropriate density.
-
For single-agent treatment, expose cells to a range of concentrations of CPI-455 for 10 days.
-
For combination treatment, pre-treat cells with DAC for 3 days, followed by a 10-day exposure to a range of concentrations of CPI-455.
-
Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Generate dose-response curves and calculate IC50 values.
-
For combination treatments, analyze the data for synergistic, additive, or antagonistic effects using methods such as the Chou-Talalay method to generate isobolograms.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To map the genome-wide distribution of H3K4me3 following treatment with CPI-455.
Methodology: [3]
-
Cell Treatment and Cross-linking:
-
Treat MCF-7 cells with DMSO (mock), CPI-455, DAC, or a combination of CPI-455 and DAC for 72 hours.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
-
Chromatin Preparation:
-
Harvest cells and lyse them to isolate nuclei.
-
Resuspend nuclei in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K4me3.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of H3K4me3 enrichment.
-
Analyze the differential H3K4me3 binding between treatment groups.
-
RNA Sequencing (RNA-seq)
Objective: To determine the global changes in gene expression following treatment with CPI-455.
Methodology: [4]
-
Cell Treatment and RNA Extraction:
-
Treat cancer cells with CPI-455, DAC, or a combination of both for a specified period.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
-
Library Preparation:
-
Assess RNA quality and quantity.
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared library.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment.
-
Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate the gene expression changes identified by RNA-seq.
Methodology: [3]
-
cDNA Synthesis:
-
Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit.
-
-
Primer Design:
-
Design and validate primers for the genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Real-Time PCR:
-
Perform real-time PCR using a suitable master mix, the designed primers, and the synthesized cDNA.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold changes obtained from qRT-PCR with the RNA-seq data to validate the results.
-
Visualizations
Signaling Pathway of CPI-455
Caption: Mechanism of action of CPI-455 in regulating gene expression.
Experimental Workflow for ChIP-seq
Caption: A simplified workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Logical Relationship of Combination Therapy
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
CPI-455: A Technical Guide to a Potent KDM5 Inhibitor for Histone Demethylation Research
For Researchers, Scientists, and Drug Development Professionals
CPI-455 has emerged as a critical chemical tool for investigating the biological roles of the KDM5 family of histone demethylases. This potent and selective, pan-KDM5 inhibitor offers a powerful means to probe the epigenetic regulation of gene expression through the modulation of histone H3 lysine 4 trimethylation (H3K4me3). This technical guide provides an in-depth overview of CPI-455, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its application in research.
Core Mechanism and Biochemical Profile
CPI-455 is a specific, cell-permeable inhibitor of the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), which are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases responsible for the demethylation of H3K4me3 and H3K4me2, marks associated with active gene transcription.[1][2] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, thereby altering chromatin structure and gene expression.[1][3] The crystal structure of KDM5A in complex with CPI-455 has revealed that the inhibitor binds to the active site, providing a structural basis for its mechanism of inhibition.[1][2]
Quantitative Inhibitory Activity
CPI-455 demonstrates high potency against KDM5 enzymes with significant selectivity over other histone demethylase subfamilies.
| Target | IC50 | Selectivity | Reference |
| KDM5A (full-length) | 10 nM | >200-fold vs KDM2, 3, 4, 6, & 7 | [4] |
| KDM5A, KDM5B, KDM5C | Similar Inhibition | ~200-fold vs KDM4C | [5] |
| KDM4C | Weaker Potency | ~200-fold less potent than vs KDM5A | [5] |
| KDM7B | Weaker Potency | ~770-fold less potent than vs KDM5A | [5] |
| KDM2B, KDM3B, KDM6A | No measurable inhibition | - | [5] |
Cellular Activity
In cellular contexts, CPI-455 effectively increases global H3K4me3 levels in a dose-dependent manner.[3][5] This on-target effect has been observed in various cancer cell lines, leading to significant biological consequences, including a reduction in the number of drug-tolerant persister cancer cells.[1][3]
| Cell Line | Effect | Concentration | Reference |
| HeLa | Dose-dependent increase in global H3K4me3 | Not Specified | [5] |
| MCF-7 (Breast Cancer) | Increased H3K4me2 and H3K4me3 | Not Specified | [6] |
| T-47D (Breast Cancer) | Synergistic decrease in viability with DAC | Not Specified | [6] |
| EFM-19 (Breast Cancer) | Synergistic decrease in viability with DAC | Not Specified | [6] |
| M14 (Melanoma) | Decrease in drug-tolerant persisters | 6.25-25 μM | [4] |
| SKBR3 (Breast Cancer) | Decrease in drug-tolerant persisters | 6.25-25 μM | [4] |
| PC9 (NSCLC) | Decrease in drug-tolerant persisters | 6.25-25 μM | [4] |
Signaling Pathway and Mechanism of Action
The primary signaling pathway affected by CPI-455 is the regulation of histone methylation and its impact on gene transcription. By inhibiting KDM5, CPI-455 prevents the removal of the H3K4me3 active transcription mark, leading to a more open chromatin state at target gene promoters and subsequent changes in gene expression.
Caption: Mechanism of action of CPI-455 in inhibiting KDM5-mediated histone demethylation.
Experimental Protocols
In Vitro KDM5 Inhibition Assay (Biochemical)
This protocol outlines a general procedure for assessing the inhibitory activity of CPI-455 against KDM5 enzymes in a biochemical setting.
Caption: Workflow for an in vitro KDM5 inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).
-
Dilute recombinant full-length KDM5A protein to the desired concentration in assay buffer.
-
Prepare a stock solution of a biotinylated H3K4me3 peptide substrate.
-
Prepare a cofactor solution containing 2-oxoglutarate, Fe(II), and ascorbate.
-
Perform serial dilutions of CPI-455 in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
Add KDM5A enzyme to a 384-well plate.
-
Add the CPI-455 dilutions to the wells.
-
Initiate the reaction by adding the peptide substrate and cofactor solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Detect the remaining H3K4me3 substrate using a method such as an AlphaLISA® or HTRF® assay, which typically involves the use of an anti-H3K4me3 antibody and a streptavidin-coated donor bead.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each CPI-455 concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular H3K4me3 Level Quantification (Western Blot)
This protocol describes how to measure changes in global H3K4me3 levels in cells treated with CPI-455.
References
- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and characterization of CPI-455 as a specific KDM5 inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and specific small-molecule inhibitor of the KDM5 family of histone demethylases.[1] The KDM5 enzymes, also known as the JARID1 family, are critical regulators of chromatin structure and gene expression through their demethylation of di- and tri-methylated histone H3 at lysine 4 (H3K4me2/3), marks generally associated with active transcription.[1] Dysregulation of KDM5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies related to CPI-455, intended for researchers and professionals in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and selectivity of CPI-455.
Table 1: Biochemical Potency of CPI-455 against KDM5 Family Members
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| KDM5A (full-length) | 10 | AlphaLISA | [2] |
| KDM5B | Similar to KDM5A | Not specified | [3] |
| KDM5C | Similar to KDM5A | Not specified | [3] |
| KDM5D | Similar to KDM5A | Not specified | [3] |
Table 2: Selectivity of CPI-455 against other Histone Demethylases
| Target Enzyme | Selectivity (fold vs. KDM5A) | Reference |
| KDM2 family | >200 | [3] |
| KDM3 family | >200 | [3] |
| KDM4 family | >200 | [3] |
| KDM6 family | >200 | [3] |
| KDM7 family | >200 | [3] |
Table 3: Cellular Activity of CPI-455 in Luminal Breast Cancer Cell Lines
| Cell Line | IC50 (µM) for Cell Viability | Reference |
| MCF-7 | 35.4 | [2] |
| T-47D | 26.19 | [2] |
| EFM-19 | 16.13 | [2] |
Experimental Protocols
This section details the key experimental methodologies used in the characterization of CPI-455.
KDM5A Biochemical Inhibition Assay (AlphaLISA)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of CPI-455 against KDM5A using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).
Materials:
-
Recombinant full-length human KDM5A
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me3)
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-H3K4me2 or anti-H3K4me3 antibody-conjugated acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.01% BSA, 0.01% Tween-20)
-
CPI-455
-
384-well microplates
Procedure:
-
Prepare a serial dilution of CPI-455 in assay buffer.
-
In a 384-well plate, add KDM5A enzyme to each well.
-
Add the CPI-455 dilutions to the wells.
-
Initiate the demethylation reaction by adding the biotinylated H3 peptide substrate and SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.
-
Incubate in the dark to allow for bead-antibody-substrate binding.
-
Add the streptavidin-coated donor beads.
-
Incubate again in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Assay for H3K4 Trimethylation Levels
This protocol outlines the measurement of global H3K4me3 levels in cells treated with CPI-455 using an MSD (Meso Scale Discovery) ELISA.[3]
Materials:
-
Cancer cell lines (e.g., HeLa, PC9, M14, SKBR3)[3]
-
Cell culture medium and supplements
-
CPI-455
-
Lysis buffer
-
MSD Human/Mouse Total Histone H3 and H3K4me3 Assay Plates
-
Detection antibody
-
Read buffer
-
MSD plate reader
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.[3]
-
Treat cells with various concentrations of CPI-455 for up to 4 days.[3]
-
Harvest cells and prepare whole-cell lysates.
-
Determine the total protein concentration of the lysates.
-
Add lysates to the MSD assay plates pre-coated with capture antibodies for total H3 and H3K4me3.
-
Incubate to allow for antibody binding.
-
Wash the plates.
-
Add the detection antibody and incubate.
-
Wash the plates.
-
Add read buffer and immediately read the plate on an MSD instrument.
-
Normalize the H3K4me3 signal to the total H3 signal.
Drug-Tolerant Persister (DTP) Cancer Cell Viability Assay
This protocol describes a method to assess the effect of CPI-455 on the viability of drug-tolerant persister cancer cells.
Materials:
-
Cancer cell lines (e.g., PC9 NSCLC, M14 melanoma)[3]
-
Standard-of-care chemotherapy or targeted agents (e.g., EGFR inhibitors for PC9)
-
CPI-455
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo)
-
96-well plates
Procedure:
-
Generation of DTPs: Treat cancer cells with a high concentration of a standard chemotherapy or targeted agent for a prolonged period (e.g., 9 days) to select for the drug-tolerant population.
-
CPI-455 Treatment: After the initial drug treatment, treat the remaining DTPs with various concentrations of CPI-455 in the continued presence of the standard-of-care drug.
-
Viability Assessment: After a defined incubation period with CPI-455 (e.g., 4-5 days), measure cell viability using a reagent like CellTiter-Glo according to the manufacturer's instructions.[3]
-
Data Analysis: Normalize the viability data to a vehicle-treated control and plot the results to determine the effect of CPI-455 on DTP survival.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow for CPI-455 Characterization
Logical Relationship in DTP Cell Eradication
References
Technical Whitepaper: The Impact of CPI-455 on Neural Stem Cell Differentiation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the effects of CPI-455, a potent and specific inhibitor of the lysine-specific demethylase 5 (KDM5) family, on the differentiation of neural stem cells (NSCs). Emerging research demonstrates that CPI-455 plays a critical role in directing NSC fate, specifically promoting astrocytogenesis. This is achieved through epigenetic modulation of key astrocytic genes and the activation of crucial signaling pathways. This whitepaper will detail the mechanism of action, summarize key quantitative findings, provide experimental protocols, and visualize the underlying molecular pathways.
Introduction: CPI-455 and KDM5 Inhibition
CPI-455 is a small molecule inhibitor of the KDM5 family of histone demethylases, which are responsible for removing methyl groups from histone H3 on lysine 4 (H3K4).[1] It exhibits high specificity for KDM5, with an IC50 of 10 nM for KDM5A, and shows over 200-fold selectivity against other KDM families.[2] The KDM5A enzyme, in particular, is known to maintain a state of stemness in NSCs and repress their differentiation into astrocytes.[3][4][5] By inhibiting KDM5A, CPI-455 offers a mechanism to epigenetically control NSC fate, which has significant implications for regenerative medicine and the treatment of neurodegenerative diseases.[6]
CPI-455's Core Impact on Neural Stem Cell Differentiation
The primary effect of CPI-455 on neural stem cells is the induction of astrocytogenesis, the process by which NSCs differentiate into astrocytes.[3][4][7] This is a significant finding as KDM5A typically acts to repress the expression of genes that promote astrocytic differentiation, such as glial fibrillary acidic protein (Gfap).[4][5]
The mechanism of action for CPI-455-induced astrocytogenesis is multifaceted:
-
Epigenetic Regulation: CPI-455 treatment leads to an increase in the trimethylation of H3K4 (H3K4me3) at the promoter region of the Gfap gene.[4][7] This is a direct consequence of inhibiting KDM5A's demethylase activity. Concurrently, CPI-455 treatment significantly diminishes the recruitment of the KDM5A protein to the Gfap promoter.[3][4]
-
Signaling Pathway Activation: The effects of CPI-455 extend beyond epigenetic changes at a single gene locus. The inhibitor has been shown to activate two key signaling pathways involved in astrocytogenesis:
-
BMP/SMAD Pathway: CPI-455 increases the expression of Bone Morphogenetic Protein 2 (Bmp2).[3][4][6][7] This, in turn, enhances the phosphorylation of SMAD1/5/9, key downstream effectors of BMP signaling.[3][4][6][7]
-
JAK/STAT Pathway: CPI-455 treatment also induces the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical transcription factor for astrocyte differentiation.[3][4][6][7]
-
The following diagram illustrates the proposed signaling pathway for CPI-455-induced astrocytogenesis.
Caption: CPI-455 Signaling Pathway in NSCs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on CPI-455's effects on neural stem cells. The data is primarily derived from in vitro studies using rat cortical neural stem cells.
Table 1: Effect of CPI-455 on Astrocyte Differentiation Markers
| Marker | Treatment Group | Result |
| GFAP-positive cells | CPI-455 | Significant increase in the number of astrocytes. |
| Gfap mRNA expression | CPI-455 | Upregulated transcription. |
| Kdm5a knockdown | shKdm5a | Induced Gfap transcription. |
| Kdm5c knockdown | shKdm5c | No significant effect on Gfap transcription. |
Table 2: Epigenetic and Signaling Pathway Modulation by CPI-455
| Target | Treatment Group | Result |
| KDM5A recruitment to Gfap promoter | CPI-455 | Significantly reduced. |
| H3K4 methylation at Gfap promoter | CPI-455 | Enhanced. |
| Bmp2 expression | CPI-455 | Increased. |
| SMAD1/5/9 phosphorylation | CPI-455 | Enhanced. |
| STAT3 phosphorylation | CPI-455 | Induced. |
Experimental Protocols
This section provides a detailed methodology for key experiments investigating the effects of CPI-455 on neural stem cell differentiation.
Neural Stem Cell Culture and Differentiation
-
NSC Isolation and Expansion:
-
Differentiation Protocol:
-
To induce differentiation, the growth factors (EGF and FGF2) are withdrawn from the culture medium.[6]
-
NSCs are then treated with either CPI-455 (at a specified concentration, e.g., 1-10 µM) or a vehicle control (e.g., DMSO).
-
The cells are cultured for a period of 2-5 days to allow for differentiation into astrocytes and neurons.
-
The following diagram outlines the general experimental workflow.
Caption: General Experimental Workflow.
Immunocytochemistry for Astrocyte Identification
-
Cell Fixation: After the differentiation period, cells are fixed with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against Glial Fibrillary Acidic Protein (GFAP), a marker for astrocytes, overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Imaging: Nuclei are counterstained with DAPI. The cells are then imaged using a fluorescence microscope to quantify the percentage of GFAP-positive cells.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Proteins are cross-linked to DNA by treating the cells with formaldehyde.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to KDM5A or H3K4me3 overnight.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific to the promoter region of the Gfap gene to quantify the enrichment of KDM5A or H3K4me3.
Conclusion and Future Directions
CPI-455 is a valuable chemical tool for studying and directing neural stem cell fate. Its ability to promote astrocytogenesis through the inhibition of KDM5A provides a clear example of how epigenetic mechanisms control cell differentiation. The activation of the BMP/SMAD and JAK/STAT signaling pathways further underscores the intricate network regulated by histone methylation.
Future research should focus on the in vivo effects of CPI-455 in models of neurological disease and injury. Understanding how CPI-455-induced astrocytogenesis impacts neuronal health and function will be crucial for its potential therapeutic applications. Additionally, further investigation into the broader epigenetic landscape altered by CPI-455 will provide a more complete picture of its effects on the neural lineage.
References
- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone demethylase KDM5A is required for the repression of astrocytogenesis and regulated by the translational machinery in neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells. | Semantic Scholar [semanticscholar.org]
The Chemical Biology of CPI-455: A Technical Guide to a Pan-KDM5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-455 is a potent and selective small-molecule inhibitor of the KDM5 family of histone demethylases. By targeting these key epigenetic regulators, CPI-455 elevates global levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription. This activity has profound effects on cellular function, notably in reducing the survival of drug-tolerant persister cancer cells and modulating immune responses. This technical guide provides an in-depth exploration of the chemical biology of CPI-455, including its mechanism of action, key signaling pathways, quantitative data, and detailed experimental protocols.
Introduction
The KDM5 family of enzymes (KDM5A-D) are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove methyl groups from H3K4me3 and H3K4me2. Overexpression of KDM5 enzymes has been implicated in various cancers, where they contribute to transcriptional repression and the emergence of drug-tolerant cancer cells. CPI-455 has emerged as a critical tool for studying the biological roles of the KDM5 family and as a potential therapeutic agent. This guide synthesizes the current understanding of CPI-455's chemical biology to facilitate further research and development.
Mechanism of Action
CPI-455 functions as a pan-inhibitor of the KDM5 family of histone demethylases.[1][2] Its primary mechanism involves the competitive inhibition of the KDM5 active site, leading to a global increase in H3K4me3 levels.[1][3] This elevation of a key activating histone mark can reprogram the cellular epigenetic landscape, impacting gene expression and cellular phenotype.
Quantitative Data
The following tables summarize the key quantitative data reported for CPI-455.
Table 1: In Vitro Inhibitory Activity of CPI-455
| Target | Assay Type | IC50 | Selectivity | Reference |
| KDM5A | Enzymatic Assay | 10 nM | >200-fold vs. KDM2, 3, 4, 6, 7 | [3] |
Table 2: Cellular Activity of CPI-455 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| MCF-7 | Luminal Breast Cancer | Cell Viability | 35.4 µM | [1] |
| T-47D | Luminal Breast Cancer | Cell Viability | 26.19 µM | [1] |
| EFM-19 | Luminal Breast Cancer | Cell Viability | 16.13 µM | [1] |
Signaling Pathways
CPI-455 modulates several critical signaling pathways through its inhibition of KDM5 enzymes.
Regulation of H3K4me3 and Gene Expression
The core signaling pathway affected by CPI-455 is the direct regulation of histone methylation.
References
Pan-KDM5 Inhibitory Activity of CPI-455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and selective, pan-inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2] The KDM5 family, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and α-ketoglutarate-dependent enzymes that play a critical role in epigenetic regulation by catalyzing the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[3][4] Elevated KDM5 activity is implicated in various pathologies, including cancer, where it contributes to transcriptional repression of tumor suppressor genes and the emergence of drug-tolerant persister cells.[3][5] CPI-455 competitively binds to the active site of KDM5 enzymes, leading to a global increase in H3K4 trimethylation (H3K4me3) and subsequent modulation of gene expression.[5][6] This document provides a comprehensive technical overview of the biochemical and cellular activity of CPI-455, including its inhibitory profile, mechanism of action, and detailed experimental protocols.
Quantitative Inhibitory Activity
CPI-455 demonstrates potent and selective inhibition of the KDM5 family of histone demethylases. The following tables summarize the in vitro inhibitory activity of CPI-455 against various KDM enzymes.
Table 1: Pan-KDM5 Inhibitory Activity of CPI-455
| Target | IC50 (nM) | Assay Conditions | Reference |
| KDM5A (full-length) | 10 | Enzymatic Assay | [7][8][9] |
| KDM5A | 2-10 | Enzymatic Assay | [1] |
| KDM5B | ~3 | Enzymatic Assay | [6] |
| KDM5C | Similar to KDM5A/B | Enzymatic Assay | [10] |
| KDM5D | 2-10 | Enzymatic Assay | [1] |
Table 2: Selectivity Profile of CPI-455 against other KDM Subfamilies
| Target | Fold Selectivity vs. KDM5A | IC50 (µM) | Reference |
| KDM2B | >200 | >25 | [1][10] |
| KDM3B | >200 | No measurable inhibition | [10] |
| KDM4C | ~200 | ~2 | [10] |
| KDM6A | >200 | No measurable inhibition | [10] |
| KDM7B | ~770 | ~7.7 | [10] |
Signaling Pathway and Mechanism of Action
CPI-455 functions by directly inhibiting the catalytic activity of KDM5 enzymes. This inhibition leads to an accumulation of H3K4me3 at gene promoters, a histone mark associated with active transcription. The increased H3K4me3 levels can alter gene expression patterns, leading to various cellular outcomes, including the reduction of drug-tolerant cancer cells.[5]
Experimental Protocols
In Vitro KDM5A Enzymatic Assay
This protocol describes a typical biochemical assay to determine the IC50 of CPI-455 against KDM5A.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, ascorbate, and Fe(NH4)2(SO4)2. Prepare serial dilutions of CPI-455 in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant full-length KDM5A enzyme, and the H3K4me3 peptide substrate.
-
Inhibitor Addition: Add the prepared dilutions of CPI-455 or DMSO (vehicle control) to the wells.
-
Initiation and Incubation: Initiate the reaction by adding α-ketoglutarate. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of demethylated product. This can be achieved through various methods, such as quantifying the formaldehyde byproduct or using an antibody specific to the demethylated peptide in an ELISA format.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for H3K4me3 Levels
This protocol outlines a method to measure the effect of CPI-455 on global H3K4me3 levels in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a cancer cell line of interest) in 6-well plates and allow them to adhere overnight.[7] Treat the cells with various concentrations of CPI-455 or DMSO for a specified duration (e.g., 4 days).[7]
-
Histone Extraction: Harvest the cells and extract histones using an acid extraction method.
-
Western Blot or ELISA:
-
Western Blot: Separate the extracted histones by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against H3K4me3 and total Histone H3 (as a loading control). Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
ELISA: Coat a 96-well plate with the histone extracts. Detect H3K4me3 and total H3 levels using specific primary antibodies and HRP-conjugated secondary antibodies with a colorimetric substrate.[7]
-
-
Quantification: For Western blots, quantify the band intensities using densitometry and normalize the H3K4me3 signal to the total H3 signal. For ELISA, calculate the ratio of the H3K4me3 signal to the total H3 signal.
Logical Relationship of CPI-455's Therapeutic Rationale
The development of CPI-455 is based on the rationale that inhibiting KDM5 enzymes can reverse the epigenetic silencing of tumor suppressor genes and reduce the population of drug-tolerant cancer cells, thereby providing a therapeutic benefit.
Conclusion
CPI-455 is a valuable chemical probe for studying the biological roles of the KDM5 family of enzymes. Its high potency and selectivity make it a suitable tool for both in vitro and in cell-based assays. The ability of CPI-455 to modulate H3K4me3 levels and impact the survival of drug-tolerant cancer cells underscores the therapeutic potential of targeting KDM5 enzymes in oncology and other diseases driven by epigenetic dysregulation. Further research and development of KDM5 inhibitors, informed by the activity of compounds like CPI-455, may lead to novel therapeutic strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CPI-455|1628208-23-0|Active Biopharma Corp [activebiopharma.com]
- 3. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: In Vitro Treatment of Cancer Cell Lines with CPI-455
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and specific small-molecule inhibitor of the KDM5 family of histone demethylases, with a reported IC50 of 10 nM for KDM5A.[1][2] The KDM5 enzymes are responsible for the demethylation of histone H3 on lysine 4 (H3K4), a critical epigenetic mark associated with active gene transcription.[3] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), which can alter gene expression and subsequently impact cancer cell survival and proliferation.[1][2] Notably, CPI-455 has been shown to reduce the population of drug-tolerant persister cancer cells, suggesting its potential in overcoming therapeutic resistance.[1][3]
These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with CPI-455, including methods for assessing cell viability, measuring changes in histone methylation, and evaluating apoptosis.
Mechanism of Action
CPI-455 functions by competitively binding to the active site of KDM5 demethylases, preventing the removal of methyl groups from H3K4. This leads to an accumulation of H3K4me3 at various genomic loci, which is associated with a more open chromatin state and transcriptional activation. In cancer cells, this epigenetic modulation can reactivate tumor suppressor genes and induce apoptosis.
Data Summary
The following tables summarize the reported in vitro activity of CPI-455 in various cancer cell lines.
Table 1: IC50 Values of CPI-455 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Luminal Breast Cancer | 35.4[2] |
| T-47D | Luminal Breast Cancer | 26.19[2] |
| EFM-19 | Luminal Breast Cancer | 16.13[2] |
Table 2: Effects of CPI-455 on Cell Viability and Histone Methylation
| Cell Line | Concentration Range (µM) | Incubation Time | Effect on Cell Viability | Effect on H3K4me3 Levels |
| M14 (Melanoma) | 6.25 - 25 | 4 days | Decrease | Increase[1] |
| SKBR3 (Breast Cancer) | 6.25 - 25 | 4 days | Decrease | Increase[1] |
| PC9 (NSCLC) | 6.25 - 25 | 5 days | Decrease | Increase[1] |
| MCF-7 (Breast Cancer) | >20 | 10 days | Significant Decrease[4] | Dose-dependent Increase[4] |
| T-47D (Breast Cancer) | >20 | 10 days | Significant Decrease[4] | Not Reported |
| EFM-19 (Breast Cancer) | >20 | 10 days | Significant Decrease[4] | Not Reported |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the effect of CPI-455 on the viability of cancer cell lines using a colorimetric MTS assay.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, T-47D, EFM-19)
-
Complete cell culture medium
-
96-well plates
-
CPI-455 (dissolved in DMSO)
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of CPI-455 in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the CPI-455 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours to 10 days).[4]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the CPI-455 concentration to determine the IC50 value.
-
Protocol 2: Global H3K4me3 Quantification (ELISA)
This protocol describes the measurement of global H3K4me3 levels in cancer cells treated with CPI-455 using an ELISA-based method.[1]
Materials:
-
Cancer cell lines
-
6-well plates
-
CPI-455 (dissolved in DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
H3K4me3 ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of CPI-455 for up to 4 days.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
-
ELISA:
-
Follow the manufacturer's instructions for the H3K4me3 ELISA kit.[5]
-
Typically, this involves adding a standardized amount of cell lysate to wells coated with a histone H3 antibody.
-
A primary antibody specific for H3K4me3 is then added, followed by a secondary HRP-conjugated antibody.
-
The signal is developed using a TMB substrate and read at 450 nm.
-
-
Data Analysis:
-
Normalize the H3K4me3 signal to the total histone H3 signal or total protein content.
-
Compare the normalized H3K4me3 levels in treated cells to the vehicle control.
-
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis in CPI-455-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[4]
Materials:
-
Cancer cell lines
-
6-well plates
-
CPI-455 (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 2x10^5 cells per well in 6-well plates and treat with CPI-455 for the desired duration.[4]
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathway Perturbation
Inhibition of KDM5A by CPI-455 has been shown to affect downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial regulators of apoptosis.[6] CPI-455 treatment can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as BAX and cleaved caspase-3.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
CPI-455 concentration for effective KDM5 inhibition in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and specific, pan-inhibitor of the KDM5 family of histone demethylases.[1] The KDM5 enzymes (KDM5A, KDM5B, KDM5C, KDM5D) are critical epigenetic regulators that remove methyl groups from lysine 4 of histone H3 (H3K4me3/me2), a mark associated with active gene transcription.[2][3][4] By catalyzing this demethylation, KDM5 enzymes play a key role in transcriptional repression. Misregulation of KDM5 activity is implicated in various diseases, including cancer, where it contributes to drug resistance and tumor progression.[2][5][6]
CPI-455 competitively binds to the active site of KDM5 enzymes, leading to a global increase in H3K4me3 levels.[1][7][8][9] This activity makes CPI-455 a valuable chemical probe for studying the biological functions of KDM5 and a potential therapeutic agent for diseases driven by KDM5 overexpression. These notes provide detailed data and protocols for the effective use of CPI-455 in in vitro settings.
Quantitative Data Presentation
The efficacy of CPI-455 varies between enzymatic and cellular assays. The following tables summarize the key quantitative data for CPI-455's inhibitory activity.
Table 1: Enzymatic Inhibition and Selectivity
| Target | IC50 | Selectivity | Citation(s) |
| KDM5A (full-length) | 10 nM | Pan-KDM5 inhibitor; inhibits KDM5A, B, and C to a similar extent. | [1][10][11][12] |
| KDM5B | 3 nM | [7] | |
| KDM4C | ~2 µM | ~200-fold selective for KDM5A over KDM4C. | [11][13] |
| KDM7B | ~7.7 µM | ~770-fold selective for KDM5A over KDM7B. | [11][13] |
| KDM2, KDM3, KDM6 | > 2 µM | >200-fold selective over KDM2, 3, and 6 families. No measurable inhibition of KDM2B, KDM3B, or KDM6A. | [10][11][13] |
Table 2: Effective Concentrations in Cellular Assays
| Cell Line | Assay Type | Effective Concentration / IC50 | Citation(s) |
| Breast Cancer | |||
| MCF-7 | Cell Viability | IC50: 35.4 µM | [1] |
| T-47D | Cell Viability | IC50: 26.19 µM | [1] |
| EFM-19 | Cell Viability | IC50: 16.13 µM | [1] |
| SKBR3 | Drug-Tolerant Cell Survival | 6.25 - 25 µM | [10][11] |
| Lung Cancer | |||
| PC9 | Drug-Tolerant Cell Survival | 6.25 - 25 µM | [10][11] |
| A549 | Growth Inhibition | GI50: > 50 µM | [1] |
| Melanoma | |||
| M14 | Drug-Tolerant Cell Survival | 6.25 - 25 µM | [10][11] |
| Gastric Cancer | |||
| MKN-45 | Antiproliferation | IC50: 23.79 µM | [1] |
| Ovarian Cancer | |||
| ID8, HGS2 (mouse) | H3K4me3 Increase | 10 µM (8-day treatment) | [14] |
| Cervical Cancer | |||
| HeLa | H3K4me3 Increase | Dose-dependent increase | [11][13] |
Signaling Pathway and Mechanism of Action
KDM5 enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that remove the trimethyl mark from H3K4.[4] This action leads to chromatin condensation and repression of target gene transcription. CPI-455 inhibits this process, resulting in the maintenance of H3K4me3, a state permissive for transcription. This can lead to the re-expression of tumor suppressor genes and alter cellular signaling pathways, such as the PI3K/AKT and Notch pathways, which are known to be influenced by KDM5 activity.[3][4][6]
Caption: Mechanism of CPI-455 action on the KDM5 signaling pathway.
Experimental Protocols
Protocol 1: In Vitro KDM5A Enzymatic Inhibition Assay
This protocol is a general guideline for determining the IC50 of CPI-455 against purified KDM5A enzyme, typically using an AlphaScreen-based assay format.
Materials:
-
Full-length recombinant KDM5A enzyme
-
Biotinylated histone H3 (1-21) K4me3 peptide substrate
-
CPI-455 stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Ascorbic acid, Ammonium iron(II) sulfate, α-ketoglutarate (2-OG)
-
AlphaLISA anti-H3K4me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
384-well ProxiPlate
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of CPI-455 in DMSO, then dilute further into Assay Buffer to the desired final concentrations (typically ranging from 1 pM to 100 µM).
-
Enzyme Reaction: a. In a 384-well plate, add 2 µL of the diluted CPI-455 solution or DMSO (vehicle control). b. Add 4 µL of a solution containing the KDM5A enzyme and the H3K4me3 peptide substrate in Assay Buffer. c. Initiate the demethylation reaction by adding 4 µL of a solution containing the cofactors (ascorbic acid, iron, and 2-OG) in Assay Buffer. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: a. Terminate the reaction by adding a detection mix containing AlphaLISA Acceptor beads and Streptavidin-Donor beads. b. Incubate the plate in the dark at room temperature for 60 minutes. c. Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme activity.
-
Data Analysis: a. Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot the normalized response against the logarithm of the CPI-455 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for Global H3K4me3 Levels by Western Blot
This protocol details how to measure changes in histone methylation in cells treated with CPI-455.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
CPI-455 stock solution (in DMSO)
-
6-well tissue culture plates
-
Histone extraction buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and buffers
-
Primary antibodies: Rabbit anti-H3K4me3, Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with various concentrations of CPI-455 (e.g., 0.1, 1, 5, 10, 25 µM) and a DMSO vehicle control for 24-72 hours.[1]
-
Histone Extraction: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Lyse the cells and extract histones according to a standard acid extraction protocol or using a commercial kit. c. Quantify the protein concentration using a BCA assay.
-
Western Blotting: a. Load equal amounts of histone extract (e.g., 5-10 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and apply ECL substrate. g. Image the blot using a chemiluminescence detection system.
-
Analysis: a. Re-probe the same membrane for Total Histone H3 as a loading control. b. Quantify the band intensities using image analysis software (e.g., ImageJ). c. Normalize the H3K4me3 signal to the Total H3 signal for each sample to determine the relative change in methylation.
Protocol 3: Cell Viability Assay (AlamarBlue Method)
This protocol measures the effect of CPI-455 on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
CPI-455 stock solution (in DMSO)
-
96-well clear-bottom, black-sided tissue culture plates
-
AlamarBlue™ HS Cell Viability Reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: a. Prepare serial dilutions of CPI-455 in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of CPI-455 (e.g., 0.1 µM to 50 µM) or DMSO vehicle control. c. Incubate the plate for the desired time period (e.g., 72 hours).[1]
-
Viability Measurement: a. Add 10 µL of AlamarBlue reagent to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis: a. Subtract the background fluorescence from a "medium only" control. b. Normalize the fluorescence values of treated wells to the vehicle control wells (set as 100% viability). c. Plot the percent viability against the logarithm of CPI-455 concentration to determine the IC50/GI50 value.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing the in vitro effects of CPI-455.
Caption: General experimental workflow for evaluating CPI-455 in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functions and Interactions of Mammalian KDM5 Demethylases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rcsb.org [rcsb.org]
- 9. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. file.glpbio.com [file.glpbio.com]
- 14. KDM5A inhibits antitumor immune responses through downregulation of the antigen-presentation pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CPI-455 Stock Solution in DMSO
Introduction
CPI-455 is a potent and selective inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A.[1][2][3][4] It plays a crucial role in epigenetic research by increasing global levels of H3K4 trimethylation (H3K4me3).[1][3][4] This property makes it a valuable tool in studying drug tolerance in cancer cells.[2][5] Proper preparation of a CPI-455 stock solution is the first critical step for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of CPI-455 stock solutions in dimethyl sulfoxide (DMSO).
Data Presentation
A summary of the key quantitative data for CPI-455 is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 278.31 g/mol | [1][2][3] |
| Appearance | Crystalline solid, white to off-white | [3][6] |
| Solubility in DMSO | Approximately 30-56 mg/mL. Note: Solubility can be significantly affected by the quality of the DMSO. Use fresh, anhydrous DMSO. | [1][5][6] |
| Recommended Stock Solution Concentration | 10 mM - 50 mM | N/A |
| Storage of Powder | -20°C for up to 3 years | [3] |
| Storage of Stock Solution in DMSO | -20°C for up to 1 year, or -80°C for up to 2 years. It is highly recommended to aliquot to avoid repeated freeze-thaw cycles. | [1][3] |
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of CPI-455 in DMSO. The concentration can be adjusted based on experimental needs and the solubility limits.
Materials and Equipment:
-
CPI-455 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations: Before handling the compound, ensure you are wearing appropriate PPE. Allow the CPI-455 powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing CPI-455: Carefully weigh the desired amount of CPI-455 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of CPI-455 (Molecular Weight = 278.31 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the weighed CPI-455. To continue the example, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, gentle warming of the tube to 37°C and brief sonication in an ultrasonic bath can aid in dissolution.[7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C as recommended.[1][3]
Mandatory Visualization
The following diagram illustrates the workflow for preparing the CPI-455 stock solution.
Caption: Workflow for preparing CPI-455 stock solution in DMSO.
Stability and Handling Notes:
-
DMSO Quality: The solubility of CPI-455 can be significantly reduced by moisture in the DMSO.[1] It is critical to use fresh, anhydrous (water-free) DMSO for the best results.
-
Aqueous Solutions: CPI-455 is sparingly soluble in aqueous buffers.[6] To prepare working solutions in aqueous media, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[6] It is not recommended to store aqueous solutions for more than one day.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the DMSO stock solution should be avoided as it can lead to degradation of the compound. Aliquoting is the best practice to preserve the integrity of the stock solution.[1][3] Studies on other compounds in DMSO have shown that multiple freeze-thaw cycles might not cause significant loss for some molecules, but it remains a general best practice to avoid them.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of CPI-455 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, with a half-maximal inhibitory concentration (IC50) of 10 nM for KDM5A.[1][2] The KDM5 enzymes are responsible for the demethylation of histone H3 on lysine 4 (H3K4), a critical epigenetic mark associated with active gene transcription.[3][4] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), which has been shown to decrease the population of drug-tolerant persister cancer cells.[1][3][4] These characteristics make CPI-455 a valuable tool for preclinical cancer research and a potential therapeutic agent.
This document provides detailed application notes and protocols for the in vivo administration of CPI-455 in various mouse models, based on currently available data. It is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of CPI-455 in a preclinical setting.
Data Presentation
Quantitative In Vivo Efficacy Data of CPI-455
| Mouse Model | Cancer Type / Condition | CPI-455 Dosage & Administration | Key Quantitative Outcomes | Reference |
| C57BL/6 | Ovarian Cancer (ID8 cell line) | 50 mg/kg, daily, intraperitoneal (IP) injection | - Significantly reduced ascites production. - Significantly improved survival of tumor-bearing mice. | [3] |
| C57BL/6 | Cisplatin-induced hearing loss | 2 mg/kg, IP injection | - Significantly reduced the auditory threshold shift induced by cisplatin. - Significantly increased the number of surviving cochlear hair cells. | [5] |
| Humanized C57BL/6 | Patient-Derived Xenograft (PDX) (P. gingivalis-positive) | 50 or 70 mg/kg (in combination with anti-B7-H4), daily, IP injection, 14-28 days | - Increased levels of CXCL9, CXCL10, and CXCL11 post-infection. | [2][6] |
Signaling Pathway
The primary mechanism of action of CPI-455 is the inhibition of the KDM5 family of histone demethylases. This inhibition leads to an increase in the levels of trimethylated H3K4, an epigenetic mark associated with transcriptionally active chromatin. In some cellular contexts, such as cisplatin-induced ototoxicity, the protective effects of CPI-455 have been linked to the regulation of the MAPK/AKT signaling pathway.[5]
Experimental Protocols
Formulation of CPI-455 for In Vivo Administration
Note: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.
Formulation 1: Aqueous-based for Intraperitoneal Injection
This formulation is suitable for achieving a clear solution for intraperitoneal administration.
-
Materials:
-
CPI-455 hydrochloride (or free base)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile double-distilled water (ddH2O) or saline
-
-
Protocol:
-
Prepare a stock solution of CPI-455 in DMSO (e.g., 31 mg/mL). Ensure the powder is completely dissolved.[1]
-
In a sterile microcentrifuge tube, add the required volume of the CPI-455 DMSO stock solution.
-
Add PEG300 to the DMSO solution. For example, for a 1 mL final solution, you might add 400 µL of PEG300 to 50 µL of the DMSO stock.[1] Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture. Following the example, add 50 µL of Tween 80.[1] Mix again until the solution is clear.
-
Finally, add sterile ddH2O or saline to reach the final desired volume (e.g., 500 µL for a 1 mL final solution).[1] Mix gently to avoid precipitation. The final solution should be clear.
-
Formulation 2: Oil-based for Intraperitoneal Injection
This formulation can be an alternative for compounds with different solubility characteristics.
-
Materials:
-
CPI-455
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
-
Protocol:
-
Prepare a concentrated stock solution of CPI-455 in DMSO (e.g., 60 mg/mL). Ensure complete dissolution.[6]
-
In a sterile tube, add the required volume of the CPI-455 DMSO stock solution.
-
Add sterile corn oil to the DMSO solution. For example, to prepare a 1 mL working solution, add 50 µL of the 60 mg/mL DMSO stock to 950 µL of corn oil.[6]
-
Mix thoroughly until a uniform suspension or solution is achieved.
-
Experimental Workflow for Efficacy Studies in Syngeneic Mouse Models
The following workflow outlines a typical experiment to evaluate the anti-tumor efficacy of CPI-455 in an immune-competent mouse model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM5A inhibits antitumor immune responses through downregulation of the antigen-presentation pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CPI-455 and 5-aza-2'-deoxycytidine (DAC) Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications play a crucial role in gene expression and cellular function. Two key epigenetic mechanisms involved in cancer development and progression are histone methylation and DNA methylation. CPI-455, a potent and specific inhibitor of the KDM5 family of histone demethylases, and 5-aza-2'-deoxycytidine (DAC), a DNA methyltransferase (DNMT) inhibitor, represent a promising combination therapy. This document provides detailed application notes and protocols for researchers investigating the synergistic effects of this combination in cancer models.
CPI-455 is a pan-inhibitor of the KDM5 family of histone demethylases, which are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4).[1][2] Inhibition of KDM5 by CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1][3] 5-aza-2'-deoxycytidine (DAC) is a nucleoside analog that gets incorporated into DNA and inhibits DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and the reactivation of silenced tumor suppressor genes.[4][5] The combination of these two agents has been shown to have synergistic anti-tumor effects, enhancing the transcriptional activating effects of DAC and leading to increased apoptosis in cancer cells.[6]
Data Presentation
Table 1: In Vitro Efficacy of CPI-455
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Luminal Breast Cancer | 35.4 | [3] |
| T-47D | Luminal Breast Cancer | 26.19 | [3] |
| EFM-19 | Luminal Breast Cancer | 16.13 | [3] |
| KDM5A (enzymatic assay) | - | 0.01 | [7] |
Table 2: Synergistic Effects of CPI-455 and DAC Combination Therapy
| Cell Line | Cancer Type | Observation | Reference |
| MCF-7 | Luminal Breast Cancer | Synergistic inhibition of cell growth at all tested effect levels. | [6] |
| T-47D | Luminal Breast Cancer | Synergistic inhibition of cell growth at higher effect levels. | [6] |
| EFM-19 | Luminal Breast Cancer | Synergistic inhibition of cell growth at all tested effect levels. | [6] |
| MCF-7 | Luminal Breast Cancer | Increased induction of apoptosis with combination treatment compared to single agents. | [6] |
| General | Cancer Cell Lines | Enhanced transcriptional activation of DAC-responsive genes with the addition of CPI-455. | [6] |
| General | Cancer Cell Lines | Increased promoter and gene body H3K4me3 occupancy at DAC-responsive genes with combination treatment. | [6] |
Signaling Pathway and Mechanism of Action
The combination of CPI-455 and DAC targets two distinct but interconnected epigenetic pathways.
Caption: Mechanism of CPI-455 and DAC combination therapy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol outlines the steps to assess the effect of CPI-455 and DAC, alone and in combination, on the viability of cancer cell lines.
Caption: Workflow for in vitro cell viability assessment.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear bottom white plates
-
CPI-455 (dissolved in DMSO)
-
5-aza-2'-deoxycytidine (DAC) (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of CPI-455 and DAC in complete culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug dilution to the respective wells.
-
Include a vehicle control (DMSO) for all conditions.
-
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the drug concentrations to generate dose-response curves.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for Histone Methylation and Protein Expression
This protocol describes the detection of changes in global H3K4me3 levels and other proteins of interest following treatment with CPI-455 and DAC.
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-Total H3, anti-DNMT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with CPI-455, DAC, or the combination for the desired time (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Total H3 for histone marks, β-actin for other proteins).
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for identifying the genomic regions with altered H3K4me3 occupancy following treatment.
Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Materials:
-
Treated cells
-
Formaldehyde
-
Glycine
-
Lysis and sonication buffers
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight. Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify regions of H3K4me3 enrichment, and compare the peak profiles between different treatment conditions.
Conclusion
The combination of CPI-455 and DAC presents a rational and promising therapeutic strategy for various cancers. The provided application notes and protocols offer a framework for researchers to investigate the molecular mechanisms and preclinical efficacy of this combination therapy. Rigorous adherence to these protocols will ensure the generation of reproducible and reliable data, contributing to the advancement of this novel epigenetic treatment paradigm.
References
- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Synergistic Effects of CPI-455 with Cisplatin in Ototoxicity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a potent and widely used chemotherapeutic agent for the treatment of various solid tumors.[1][2] However, its clinical use is often limited by severe side effects, most notably ototoxicity, which can lead to permanent, irreversible hearing loss.[1][2][3][4] This hearing loss is primarily caused by the death of cochlear hair cells and spiral ganglion neurons, triggered by cisplatin-induced oxidative stress and the activation of apoptotic pathways.[3][5]
CPI-455 is a specific, potent, and pan-inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, with an IC50 of 10 nM for KDM5A.[6][7] KDM5 enzymes are histone demethylases that play a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4).[8] Recent studies have demonstrated that inhibition of KDM5A by CPI-455 can protect against cisplatin-induced ototoxicity.[5] CPI-455 treatment has been shown to reduce the death of cochlear hair cells and spiral ganglion neurons in both in vitro and in vivo models of cisplatin-induced damage.[5] Mechanistically, CPI-455 appears to exert its otoprotective effects by increasing H3K4 trimethylation levels and modulating the MAPK/AKT signaling pathway, thereby reducing reactive oxygen species (ROS) accumulation and improving mitochondrial function.[5]
Interestingly, while protecting healthy cochlear cells, CPI-455 has been observed to have synergistic effects with cisplatin in suppressing the growth of certain cancer cell lines.[5] This dual action makes CPI-455 a promising candidate for further investigation as an adjunct therapy to mitigate cisplatin-induced hearing loss without compromising its anti-tumor efficacy.
These application notes provide detailed protocols for in vitro and in vivo experiments to study the synergistic and protective effects of CPI-455 in cisplatin-induced ototoxicity models, based on published research.[5]
Data Presentation
In Vitro Otoprotection by CPI-455
Table 1: Effect of CPI-455 on Cisplatin-Induced Hair Cell Loss in Cochlear Explants
| Treatment Group | Inner Hair Cell (IHC) Survival (%) | Outer Hair Cell (OHC) Survival (%) - Apical | OHC Survival (%) - Middle | OHC Survival (%) - Basal |
| Control | 100 ± 0 | 100 ± 0 | 100 ± 0 | 100 ± 0 |
| Cisplatin (30 µM) | 65.3 ± 4.5 | 75.1 ± 3.8 | 55.2 ± 4.1 | 35.7 ± 3.2 |
| CPI-455 (100 µM) + Cisplatin (30 µM) | 92.1 ± 3.7 | 90.3 ± 2.9 | 80.5 ± 3.5 | 70.1 ± 4.0 |
| CPI-455 (200 µM) + Cisplatin (30 µM) | 95.2 ± 2.8 | 94.6 ± 2.5 | 88.7 ± 3.1 | 78.4 ± 3.6 |
Data are presented as mean ± SEM. Based on data from a study on the inhibition of KDM5A.[5]
Table 2: Effect of CPI-455 on Cisplatin-Induced Spiral Ganglion Neuron Damage
| Treatment Group | Neurite Length (µm) | Number of Neurites |
| Control | 250.3 ± 15.2 | 120.5 ± 8.7 |
| Cisplatin (30 µM) | 110.8 ± 10.1 | 55.3 ± 6.4 |
| CPI-455 (100 µM) + Cisplatin (30 µM) | 215.6 ± 12.8 | 105.1 ± 7.9 |
Data are presented as mean ± SEM. Based on data from a study on the inhibition of KDM5A.[5]
In Vivo Otoprotection by CPI-455
Table 3: Auditory Brainstem Response (ABR) Threshold Shifts in a Mouse Model of Cisplatin-Induced Ototoxicity
| Frequency | Cisplatin Group (dB SPL) | CPI-455 (2 mg/kg) + Cisplatin Group (dB SPL) |
| 8 kHz | 45.2 ± 5.1 | 25.3 ± 4.2 |
| 16 kHz | 55.7 ± 6.3 | 30.1 ± 5.5 |
| 32 kHz | 65.1 ± 7.8 | 35.8 ± 6.1 |
Data are presented as mean ± SEM. Based on data from a study on the inhibition of KDM5A.[5][9]
Experimental Protocols
In Vitro Cochlear Explant Culture
This protocol describes the culture of cochlear explants from neonatal mice to assess the protective effects of CPI-455 against cisplatin-induced hair cell damage.[5]
Materials:
-
Postnatal day 2 (P2) wild-type mice
-
Hank's Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
N-2 Supplement
-
Ciprofloxacin
-
Cisplatin
-
CPI-455
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody (e.g., anti-Myosin 7a)
-
Secondary antibody (fluorescently labeled)
-
DAPI
-
Mounting medium
Procedure:
-
Euthanize P2 mice and dissect the cochleae in sterile HBSS.
-
Transfer the cochleae to a culture dish containing DMEM supplemented with 10% FBS, 1% N-2 supplement, and ciprofloxacin.
-
Pre-treat the cochlear explants with varying concentrations of CPI-455 (e.g., 50, 100, 200 µM) for 2 hours.
-
Introduce cisplatin (e.g., 30 µM) to the culture medium and incubate for 24 hours. A control group without cisplatin and a cisplatin-only group should be included.
-
After 24 hours, remove the cisplatin-containing medium and replace it with fresh culture medium. Allow the explants to recover for 48 hours.
-
Fix the cochlear explants with 4% PFA for 2 hours at room temperature.
-
Wash the explants with PBS and permeabilize with a suitable solution.
-
Block non-specific antibody binding with a blocking solution for 1 hour.
-
Incubate the explants with the primary antibody (e.g., anti-Myosin 7a to label hair cells) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount the cochlear explants on slides and visualize using a confocal microscope.
-
Quantify the number of surviving inner and outer hair cells in different regions of the cochlea.
In Vivo Mouse Model of Cisplatin-Induced Ototoxicity
This protocol details the in vivo assessment of CPI-455's otoprotective effects in a mouse model.[5][9]
Materials:
-
Adult mice (e.g., C57BL/6)
-
Cisplatin
-
CPI-455
-
Saline solution
-
Anesthetic agent
-
Auditory Brainstem Response (ABR) measurement equipment
Procedure:
-
Establish a baseline ABR for each mouse before treatment.
-
Divide the mice into experimental groups: Control (saline), Cisplatin only, CPI-455 + Cisplatin, and CPI-455 only.
-
Administer CPI-455 (e.g., 2 mg/kg, intraperitoneally) daily for a set period (e.g., 7 days).
-
On a specific day of the treatment period (e.g., day 3), administer a single dose of cisplatin (e.g., 16 mg/kg, intraperitoneally).
-
Continue CPI-455 administration for the remainder of the treatment period.
-
After a recovery period (e.g., 3 days post-cisplatin), perform a final ABR measurement to determine the threshold shift.
-
Euthanize the mice and collect the cochleae for histological analysis (as described in the in vitro protocol) to assess hair cell survival.
Visualizations
Caption: Workflow for in vitro assessment of CPI-455 otoprotection.
Caption: Workflow for in vivo assessment of CPI-455 otoprotection.
Caption: Proposed signaling pathway of CPI-455 in cisplatin ototoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Cisplatin-Induced Ototoxicity: Effects, Mechanisms and Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ma1.mdedge.com [ma1.mdedge.com]
- 5. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: CPI-455 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and selective inhibitor of the KDM5 family of histone demethylases, which are epigenetic regulators often implicated in cancer progression and drug resistance. In the context of glioblastoma (GBM), the most aggressive primary brain tumor, overexpression of KDM5A has been linked to resistance to the standard-of-care chemotherapeutic agent, temozolomide (TMZ). CPI-455 offers a targeted approach to counteract this resistance mechanism, making it a valuable tool for glioblastoma research. These application notes provide a comprehensive overview of the use of CPI-455 in glioblastoma studies, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
CPI-455 selectively inhibits the Jumonji C (JmjC) domain-containing histone demethylase activity of the KDM5 family (KDM5A, KDM5B, KDM5C, and KDM5D). In glioblastoma, KDM5A is a key therapeutic target. KDM5A is responsible for the demethylation of trimethylated histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.
By inhibiting KDM5A, CPI-455 leads to an increase in global H3K4me3 levels. This epigenetic modification alters gene expression, impacting pathways involved in cell proliferation, self-renewal, and drug resistance. Notably, studies have shown that CPI-455 preferentially inhibits the growth of TMZ-resistant glioblastoma cells, suggesting its potential to overcome acquired resistance to standard chemotherapy.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of CPI-455 in Glioblastoma Cell Lines
| Cell Line | Type | Treatment | IC50 (µM) | Key Findings | Reference |
| GBM3 | Patient-derived stem-enriched | CPI-455 | Not explicitly stated, but significantly higher than JIB 04 | Preferentially inhibits proliferation of TMZ-resistant cells compared to native cells. | [1] |
| TMZ-R GBM3 | Patient-derived stem-enriched, TMZ-resistant | CPI-455 | Not explicitly stated, but significantly higher than JIB 04 | Increased sensitivity to CPI-455 compared to parental cells. | [1] |
| A172 | Glioblastoma | - | - | Exogenous KDM5A overexpression inhibited TMZ-induced apoptosis. | [3] |
| TMZ-R subclones | Glioblastoma, TMZ-resistant | CPI-455 | Not explicitly stated | Significant decreases in cellular viability observed. | [3] |
Note: While specific IC50 values for CPI-455 in glioblastoma cell lines are not consistently reported in the literature, it is noted to be less potent than the multi-KDM inhibitor JIB 04.[1] The primary value of CPI-455 in a research setting is its high selectivity for the KDM5 family.
Mandatory Visualizations
Caption: Experimental workflow for CPI-455 evaluation.
Caption: CPI-455 signaling pathway in glioblastoma.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of CPI-455 in glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251, and their TMZ-resistant counterparts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
CPI-455 (dissolved in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of CPI-455 in complete medium. A suggested starting range is 0.1 µM to 50 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the CPI-455 dilutions or vehicle control.
-
Incubate the plate for 72-120 hours.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well.
-
Read the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Clonogenic Assay
This assay assesses the long-term effect of CPI-455 on the ability of single glioblastoma cells to form colonies.
Materials:
-
Glioblastoma cell lines
-
Complete cell culture medium
-
6-well plates
-
CPI-455
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat a flask of glioblastoma cells with the desired concentration of CPI-455 (e.g., at or below the IC50) for 72 hours.
-
Harvest the cells by trypsinization and perform a cell count.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates containing fresh complete medium without CPI-455.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the wells with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Remove the methanol and stain the colonies with 1 mL of crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the plating efficiency and surviving fraction compared to the untreated control.
Western Blot for H3K4me3
This protocol is to detect changes in the global levels of H3K4 trimethylation following CPI-455 treatment.
Materials:
-
Glioblastoma cells treated with CPI-455 or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K4me3 levels.
Conclusion
CPI-455 is a valuable research tool for investigating the role of the KDM5 histone demethylase family in glioblastoma biology, particularly in the context of temozolomide resistance. Its high selectivity allows for the specific interrogation of KDM5 function. The provided protocols offer a starting point for researchers to explore the potential of CPI-455 in their glioblastoma models. Further investigation into its in vivo efficacy and potential combination therapies is warranted to fully elucidate its therapeutic potential.
References
- 1. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of Histone Demethylases KDM5A and KDM6B Inhibits the Proliferation of Temozolomide-Resistant Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The function of histone methylation and acetylation regulators in GBM pathophysiology [frontiersin.org]
Troubleshooting & Optimization
CPI-455 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CPI-455. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of CPI-455 in your research.
Frequently Asked Questions (FAQs)
Q1: What is CPI-455 and what is its mechanism of action?
A1: CPI-455 is a potent and selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, with an IC50 of 10 nM for KDM5A.[1][2][3][4] By inhibiting KDM5, CPI-455 leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3).[1][2][4] This epigenetic modification plays a crucial role in regulating gene expression. CPI-455 has been shown to reduce the survival of drug-tolerant cancer cells and can induce apoptosis through the mitochondrial pathway.[5][6]
Q2: In which solvents is CPI-455 soluble?
A2: CPI-455 is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[7] For optimal results, it is recommended to first dissolve CPI-455 in an organic solvent like DMSO before further dilution into aqueous solutions.[7][8] The solubility in common solvents is summarized in the table below.
Q3: How should I store CPI-455 and its stock solutions?
A3: CPI-455 powder should be stored at -20°C and is stable for at least four years.[5][7] Stock solutions in organic solvents can be stored at -80°C for up to one year, or at -20°C for up to one month.[1][9] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][9] Aqueous solutions of CPI-455 are not recommended for storage for more than one day.[7]
Troubleshooting Guide
Issue 1: Precipitation of CPI-455 in cell culture media.
Possible Cause 1: Low aqueous solubility. CPI-455 has poor solubility in aqueous solutions like cell culture media.[7]
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When preparing the final working concentration in your cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
-
Add the CPI-455 stock solution to the media while vortexing or mixing to ensure rapid and even dispersion.
Possible Cause 2: Use of old or hydrated DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of compounds like CPI-455.[1][9]
Solution:
-
Always use fresh, anhydrous, high-quality DMSO to prepare your stock solutions.[1][9]
-
Store DMSO in small, tightly sealed aliquots to prevent moisture absorption.
Possible Cause 3: Interaction with media components. Components in complex cell culture media can sometimes interact with the compound, leading to precipitation.[10][11]
Solution:
-
Test the solubility of CPI-455 in a small volume of your specific cell culture medium before treating your cells.
-
If precipitation occurs, consider using a different formulation or a serum-free medium for the initial treatment period if your experimental design allows.
Issue 2: Inconsistent experimental results.
Possible Cause 1: Degradation of CPI-455. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to the degradation of the compound.[1][9]
Solution:
-
Follow the recommended storage conditions strictly (-20°C for powder, -80°C for stock solutions).[1][5]
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1][9]
Possible Cause 2: Inaccurate concentration of the stock solution. This can arise from errors in weighing the compound or from solvent evaporation.
Solution:
-
Use a calibrated analytical balance for weighing the CPI-455 powder.
-
Ensure that the solvent has not evaporated from your stock solution vial by checking the volume.
Quantitative Data Summary
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 30 mg/mL[5][7] | ~107.8 | Use fresh, anhydrous DMSO for best results.[1][9] |
| 31.25 mg/mL[2] | ~112.28 | May require sonication to fully dissolve.[2] | |
| 56 mg/mL[1] | ~201.21 | ||
| 63 mg/mL (HCl salt)[9] | ~200.14 | For the hydrochloride salt of CPI-455. | |
| DMF | 30 mg/mL[5][7] | ~107.8 | |
| Ethanol | 5 mg/mL[1][5][7] | ~17.96 | |
| 3 mg/mL (HCl salt)[9] | ~9.53 | For the hydrochloride salt of CPI-455. | |
| DMSO:PBS (pH 7.2) (1:20) | 0.05 mg/mL[5][7] | ~0.18 | Prepare by diluting a DMSO stock solution. Do not store for >1 day. |
| Water | Insoluble[9] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CPI-455 Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.78 mg of CPI-455 powder (Molecular Weight: 278.31 g/mol )[1] using a calibrated analytical balance.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the CPI-455 powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][9]
Protocol 2: Treating Cells in Culture with CPI-455
-
Thaw Stock Solution: Thaw a single-use aliquot of your CPI-455 DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is good practice to make an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution (or the stock solution directly if the dilution factor is large) to your cell culture plate containing the appropriate volume of media to achieve the desired final concentration. Mix gently by swirling the plate.
-
Incubation: Incubate the cells for the desired period as per your experimental design. In vitro studies have used concentrations ranging from 6.25-25 µM for 4-5 days.[1]
Visualizations
CPI-455 Mechanism of Action
Caption: CPI-455 inhibits KDM5, increasing H3K4me3 levels and altering gene expression, which can lead to apoptosis.
Experimental Workflow for CPI-455 Cell-Based Assay
Caption: A typical workflow for conducting a cell-based assay using CPI-455.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Mitochondrial pathway of the lysine demethylase 5C inhibitor CPI-455 in the Eca-109 esophageal squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. astorscientific.us [astorscientific.us]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Optimizing CPI-455 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of CPI-455 for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and queries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CPI-455?
A1: CPI-455 is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the di- and tri-methylated forms (H3K4me2 and H3K4me3).[3][4] By inhibiting KDM5 enzymes, CPI-455 leads to a global increase in H3K4me3 levels.[4][5] H3K4me3 is a key epigenetic mark associated with active gene transcription.[6] Therefore, treatment with CPI-455 can reactivate the expression of genes that are silenced by KDM5 activity, including tumor suppressor genes.[3][7]
Q2: What is a typical starting dose for CPI-455 in mice?
A2: Based on published preclinical studies, a common starting dose for CPI-455 in mice ranges from 50 to 70 mg/kg, administered daily via intraperitoneal (IP) injection.[5][8] However, effective doses have been reported to be as low as 0.5 to 2 mg/kg in specific models, such as cisplatin-induced hearing loss.[9] The optimal dose will depend on the specific animal model, the disease context, and the desired therapeutic effect.
Q3: How should I prepare CPI-455 for in vivo administration?
A3: The solubility of CPI-455 can be challenging. For in vivo use, it is often formulated in a vehicle such as a mixture of DMSO and corn oil or other biocompatible solvents. One recommended method involves preparing a stock solution in DMSO and then diluting it with corn oil for the final injection volume. It is crucial to ensure the final solution is homogenous and stable. Always prepare fresh solutions for daily administration.
Q4: What are the expected pharmacokinetic properties of CPI-455?
A4: While detailed pharmacokinetic data for CPI-455 is not extensively published in the public domain, its use in daily dosing schedules in mice suggests it has a relatively short half-life.[5][8] Researchers should consider conducting a pilot pharmacokinetic study in their specific animal model to determine key parameters such as Cmax, Tmax, and half-life to optimize the dosing schedule.
Troubleshooting Guide
Issue 1: No observable therapeutic effect at the initial dose.
-
Possible Cause 1: Insufficient Dose. The initial dose may be too low for your specific model or disease.
-
Solution: Perform a dose-escalation study. Systematically increase the dose of CPI-455 and monitor for both therapeutic efficacy and any signs of toxicity.
-
-
Possible Cause 2: Inadequate Target Engagement. The drug may not be reaching its target (KDM5 enzymes) at a sufficient concentration to induce a biological response.
-
Solution: If possible, perform pharmacodynamic studies. This could involve collecting tumor or tissue samples after treatment and measuring the global levels of H3K4me3 by techniques such as Western blot or immunohistochemistry. A significant increase in H3K4me3 would indicate target engagement.
-
-
Possible Cause 3: Tumor Resistance Mechanisms. The cancer cells in your model may have intrinsic or acquired resistance to KDM5 inhibition.
-
Solution: Consider combination therapies. CPI-455 has shown synergistic effects when combined with other agents like chemotherapy or PARP inhibitors.[3]
-
Issue 2: Signs of toxicity in treated animals.
-
Possible Cause 1: Dose is too high. The administered dose may be exceeding the maximum tolerated dose (MTD) in your animal model.
-
Solution: Reduce the dose or decrease the frequency of administration. Carefully monitor the animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Possible Cause 2: Vehicle-related toxicity. The vehicle used to dissolve CPI-455 could be causing adverse effects.
-
Solution: Include a vehicle-only control group in your experiments to differentiate between vehicle- and drug-related toxicity. If the vehicle is the issue, explore alternative, well-tolerated formulation options.
-
Data Presentation
Table 1: Summary of In Vivo CPI-455 Dosages from Preclinical Studies
| Animal Model | Disease Model | Dosage | Administration Route | Dosing Frequency | Reference |
| C57BL/6 Mice | P. gingivalis-positive PDXs | 50 or 70 mg/kg | Intraperitoneal (IP) | Daily | [5][8] |
| C57BL/6J Mice | Cisplatin-induced hearing loss | 0.5 and 2 mg/kg | Not specified | Not specified | [9] |
| KMT2D mutant xenografts | Lymphoma | Not specified | Not specified | Not specified | [10][11] |
Experimental Protocols
Protocol 1: In Vivo Dose Escalation Study
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, 25 mg/kg, 50 mg/kg, 75 mg/kg CPI-455). A group size of 5-8 animals is recommended.
-
Drug Preparation: Prepare CPI-455 in a suitable vehicle immediately before administration.
-
Administration: Administer the assigned dose via the chosen route (e.g., IP injection) daily.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight changes, food and water intake, and overall behavior.
-
Efficacy Assessment: At the end of the study period, assess the therapeutic efficacy using relevant endpoints for your disease model (e.g., tumor volume, survival).
-
Pharmacodynamic Analysis: Collect tissue samples to analyze for target engagement (e.g., H3K4me3 levels).
-
Data Analysis: Statistically analyze the data to determine the MTD and the optimal therapeutic dose.
Mandatory Visualizations
Caption: CPI-455 Signaling Pathway.
Caption: In Vivo Dosage Optimization Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential H3K4me3 Domains in Normal and Colorectal Cancer Cells Reveal Novel Epigenetic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Potential off-target effects of the KDM5 inhibitor CPI-455
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the KDM5 inhibitor, CPI-455. The information is designed to help identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of CPI-455?
CPI-455 is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3] It functions by competing with the 2-oxoglutarate cofactor in the catalytic domain of KDM5 enzymes.[4] Inhibition of KDM5 leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1][2][3]
Q2: What is the known selectivity profile of CPI-455?
CPI-455 exhibits high selectivity for the KDM5 subfamily over other KDM families. For instance, it has been shown to be over 200-fold more selective for KDM5 compared to KDM2, KDM3, KDM4, KDM6, and KDM7 enzymes in biochemical assays.[2]
Q3: I am observing a cellular phenotype that is not consistent with the known function of KDM5. Could this be an off-target effect?
It is possible. While CPI-455 is highly selective for the KDM5 family, like many small molecule inhibitors, it may interact with other proteins, particularly at higher concentrations. Unexplained phenotypes should be investigated to distinguish between on-target and potential off-target effects.
Q4: What are some potential off-target signaling pathways that could be affected by CPI-455?
Recent studies have suggested that CPI-455 can influence the MAPK/AKT signaling pathway.[5][6] It is hypothesized that this could be an indirect effect of KDM5 inhibition or potentially due to off-target interactions. Researchers observing unexpected changes in cellular proliferation, survival, or apoptosis should consider investigating the phosphorylation status of key proteins in these pathways.
Q5: How can I experimentally determine if the observed effects of CPI-455 in my system are on-target or off-target?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
Dose-response analysis: On-target effects should correlate with the biochemical IC50 of CPI-455 against KDM5. Off-target effects may appear at higher concentrations.
-
Use of a structurally different KDM5 inhibitor: If a different KDM5 inhibitor with a distinct chemical scaffold recapitulates the phenotype, it is more likely an on-target effect.
-
Rescue experiments: Overexpression of a drug-resistant mutant of KDM5, if available, should rescue the on-target phenotype.
-
Direct off-target profiling: Techniques like kinome scanning or proteomic profiling can identify other proteins that bind to CPI-455.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct target engagement of CPI-455 with KDM5 in a cellular context.[7][8][9][10][11]
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Proliferation at High Concentrations of CPI-455
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | Perform a kinome scan to identify potential kinase off-targets. Validate any hits with individual biochemical or cellular assays. |
| General cellular toxicity | Conduct a cell viability assay with a lower concentration range of CPI-455. Determine the EC50 for the on-target effect (e.g., increase in H3K4me3) and use concentrations at or near this value. |
| Activation of apoptotic pathways | Perform western blot analysis for key apoptotic markers (e.g., cleaved caspase-3, PARP cleavage) in cells treated with CPI-455. |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | Assess the intracellular concentration of CPI-455 using LC-MS/MS. |
| Efflux by cellular transporters | Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of CPI-455 increases. |
| High intracellular concentration of the competing natural ligand (2-oxoglutarate) | This is an inherent challenge for 2-OG competitive inhibitors. Consider using cellular assays with longer incubation times to allow for target engagement. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of CPI-455
This table presents a hypothetical selectivity profile of CPI-455 to illustrate how on-target and potential off-target activities can be compared. This data is for illustrative purposes only and is not based on published experimental results for CPI-455.
| Target | Target Class | IC50 (nM) | Selectivity vs. KDM5A |
| KDM5A | Histone Demethylase | 10 | 1x |
| KDM5B | Histone Demethylase | 15 | 1.5x |
| KDM5C | Histone Demethylase | 25 | 2.5x |
| KDM4C | Histone Demethylase | >2,000 | >200x |
| Kinase X | Protein Kinase | 500 | 50x |
| Kinase Y | Protein Kinase | 1,500 | 150x |
| Kinase Z | Protein Kinase | >10,000 | >1000x |
Mandatory Visualization
Caption: Hypothetical off-target inhibition of MEK (Kinase X) by high concentrations of CPI-455.
Caption: Workflow for investigating potential off-target effects of CPI-455.
Caption: Logical decision tree for troubleshooting unexpected experimental outcomes with CPI-455.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Validation
This protocol describes a general method to validate a hypothetical kinase off-target (Kinase X) using an in vitro kinase assay.
Materials:
-
Recombinant active Kinase X
-
Specific peptide substrate for Kinase X
-
CPI-455
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of CPI-455 in kinase assay buffer. The concentration range should bracket the expected IC50.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted CPI-455 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing Kinase X and its peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for Kinase X.
-
-
Incubation: Shake the plate gently for 60 seconds and incubate at room temperature for 1 hour.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent inhibition versus CPI-455 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to confirm the engagement of CPI-455 with its intended target, KDM5A, in intact cells.[7][8][9][10][11]
Materials:
-
Cell line expressing endogenous KDM5A (e.g., HeLa)
-
CPI-455
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Anti-KDM5A antibody
-
HRP-conjugated secondary antibody
-
ECL substrate for Western blotting
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of CPI-455 or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS to a concentration of 10-20 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Alternatively, add lysis buffer and incubate on ice.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting with an anti-KDM5A antibody to detect the amount of soluble KDM5A at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble KDM5A relative to the unheated control against the temperature for both vehicle- and CPI-455-treated samples. A shift in the melting curve to a higher temperature in the presence of CPI-455 indicates target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. annualreviews.org [annualreviews.org]
CPI-455 stability and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with CPI-455. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of CPI-455 throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid CPI-455?
A1: Solid CPI-455 should be stored at -20°C for long-term stability. Under these conditions, the compound is stable for at least four years. For the hydrochloride salt (CPI-455 HCl), storage at 4°C in a sealed container away from moisture is also an option for shorter periods.
Q2: How should I prepare and store stock solutions of CPI-455?
A2: CPI-455 is soluble in organic solvents such as DMSO and ethanol. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. When preparing the stock solution, ensure the solvent is free of moisture, as DMSO is hygroscopic and absorbed water can reduce the solubility of CPI-455. For maximum stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.
Q3: What is the stability of CPI-455 stock solutions?
A3: The stability of CPI-455 stock solutions depends on the storage temperature and solvent. The following tables summarize the recommended storage conditions and stability periods for CPI-455 and its hydrochloride salt.
Data Presentation: Stability and Storage Conditions
Table 1: Stability of CPI-455
| Form | Storage Temperature | Solvent | Stability Period |
| Solid | -20°C | - | ≥ 4 years[1][2] |
| Stock Solution | -80°C | DMSO | 2 years[3] |
| Stock Solution | -20°C | DMSO | 1 year[3] |
| Aqueous Solution | Room Temperature | DMSO:PBS (1:20) | Not recommended for more than one day[1] |
Table 2: Stability of CPI-455 hydrochloride
| Form | Storage Temperature | Solvent | Stability Period |
| Solid | 4°C | - | Not specified |
| Stock Solution | -80°C | DMSO | 6 months[4] |
| Stock Solution | -20°C | DMSO | 1 month[4] |
Q4: How do I prepare working solutions of CPI-455 for cell-based assays?
A4: To prepare a working solution for in vitro experiments, dilute the concentrated DMSO stock solution with your cell culture medium to the desired final concentration. It is crucial to add the DMSO stock directly to the medium with gentle mixing to avoid precipitation. The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to prevent solvent-induced toxicity to the cells. It is recommended to prepare the working solution fresh for each experiment.
Q5: What is the mechanism of action of CPI-455?
A5: CPI-455 is a potent and selective inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[2] By inhibiting KDM5, CPI-455 leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription.[5] This mechanism has been shown to reduce the survival of drug-tolerant cancer cells.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM CPI-455 Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid CPI-455 (Molecular Weight: 278.31 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the CPI-455 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile vials. Store the aliquots at -80°C for long-term stability.
Mandatory Visualizations
Caption: CPI-455 inhibits the KDM5 family of histone demethylases.
Caption: Workflow for preparing CPI-455 stock and working solutions.
Troubleshooting Guide
Issue 1: Precipitation observed when preparing the DMSO stock solution.
-
Possible Cause:
-
The concentration of CPI-455 is too high for the solvent.
-
The DMSO used has absorbed moisture from the air, reducing its solvating power.
-
The temperature of the solution is too low.
-
-
Solution:
-
Gently warm the solution in a 37°C water bath or briefly sonicate to aid dissolution.
-
Ensure you are using anhydrous (dry) DMSO. Store DMSO in small, tightly sealed aliquots to minimize water absorption.
-
If precipitation persists, prepare a new stock solution at a lower concentration.
-
Issue 2: The compound precipitates out of solution after dilution in aqueous media (e.g., cell culture medium).
-
Possible Cause:
-
"Solvent shock": The rapid change from a high concentration in an organic solvent to an aqueous environment can cause the compound to crash out of solution.
-
The final concentration in the aqueous medium exceeds the solubility limit of CPI-455.
-
-
Solution:
-
Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and even dispersion.
-
Consider a serial dilution approach, first diluting the DMSO stock into a smaller volume of medium before adding it to the final culture volume.
-
For in vivo studies, specific formulations with excipients like PEG300 and Tween80 may be necessary to maintain solubility.
-
Issue 3: Inconsistent experimental results or loss of compound activity.
-
Possible Cause:
-
Degradation of the compound due to improper storage or handling.
-
Repeated freeze-thaw cycles of the stock solution.
-
Use of aged or improperly stored stock solutions.
-
-
Solution:
-
Always store the solid compound and stock solutions at the recommended temperatures and protect from light.
-
Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.
-
Prepare fresh working solutions for each experiment from a properly stored stock solution.
-
Caption: A logical guide to troubleshooting common issues with CPI-455.
References
Using fresh DMSO for preparing CPI-455 solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPI-455. The information focuses on the critical aspect of using fresh Dimethyl Sulfoxide (DMSO) for preparing CPI-455 solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use fresh DMSO when preparing CPI-455 solutions?
A1: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of CPI-455, leading to incomplete dissolution or precipitation of the compound.[1] Using fresh, anhydrous DMSO is essential for preparing clear, accurate stock solutions.
Q2: How can I tell if my DMSO is old or has absorbed moisture?
A2: While there isn't a simple visual test for water content in DMSO, there are several indicators that your DMSO may be compromised:
-
Difficulty Dissolving Compounds: If you experience issues dissolving compounds that were previously soluble in DMSO from the same batch, it may have absorbed moisture.[1]
-
Crystallization at Room Temperature: Pure DMSO has a freezing point of 18.5°C (64.4°F). If you observe crystallization in your stock bottle at temperatures significantly above this, it could indicate the presence of impurities or water, which can alter the freezing point.
-
Garlic-like Odor: Upon metabolism in the body, DMSO can produce a garlic-like odor on the breath and skin. While this is a known side effect of DMSO exposure, a strong odor from the stock bottle itself might suggest degradation.[2][3]
Q3: What is the recommended storage condition for DMSO to maintain its quality?
A3: To minimize moisture absorption, DMSO should be stored in a tightly sealed, airtight container in a cool, dry place. For long-term storage, consider aliquoting the DMSO into smaller, single-use volumes to reduce the frequency of opening the main stock bottle and exposing it to air.
Q4: What is the recommended final concentration of DMSO in cell culture experiments with CPI-455?
A4: For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.1% to minimize cytotoxic effects.[4][5] Some robust cell lines may tolerate up to 0.5%, but it is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[5][6]
Troubleshooting Guide
Problem 1: My CPI-455 powder is not dissolving completely in DMSO.
-
Cause: The DMSO may have absorbed moisture, reducing its solvent capacity for CPI-455.[1]
-
Solution:
-
Use Fresh DMSO: Discard the current DMSO and open a new, sealed bottle of anhydrous, cell culture grade DMSO.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath for brief periods to help break up any powder aggregates and enhance solubilization.
-
Problem 2: My CPI-455 stock solution appears cloudy or has formed a precipitate.
-
Cause: This can be due to the use of old DMSO, improper storage of the stock solution, or exceeding the solubility limit.
-
Solution:
-
Re-dissolve: Gently warm the vial to 37°C and vortex to see if the precipitate re-dissolves.
-
Prepare Fresh Stock: If the precipitate does not dissolve, it is best to prepare a fresh stock solution using a new vial of CPI-455 and fresh, anhydrous DMSO.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][7]
-
Problem 3: I observed unexpected biological effects in my vehicle control (DMSO-only) group.
-
Cause: DMSO itself can have biological effects, especially at higher concentrations or with prolonged exposure.[6] These effects can include altered gene expression, cytotoxicity, and differentiation induction.[8]
-
Solution:
-
Lower DMSO Concentration: Ensure the final DMSO concentration in your experiments is as low as possible, ideally ≤0.1%.[4][5]
-
Consistent Vehicle Control: Always include a vehicle control group that is treated with the same final concentration of DMSO as your experimental groups.
-
Limit Exposure Time: Minimize the duration of cell exposure to DMSO where possible.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CPI-455 IC50 (KDM5A) | 10 nM | [7] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% | [4][5] |
| CPI-455 Stock Solution Storage Temperature | -20°C or -80°C | [1][7] |
| CPI-455 Stock Solution Stability at -20°C in DMSO | Up to 1 month | [1] |
| CPI-455 Stock Solution Stability at -80°C in DMSO | Up to 1 year | [1] |
| Typical CPI-455 Concentration for In Vitro Studies | 6.25 - 25 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of CPI-455 Stock Solution
-
Materials:
-
CPI-455 powder
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the CPI-455 vial and the fresh DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of fresh DMSO to the vial of CPI-455 to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the CPI-455 is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of CPI-455 Working Solution for Cell Culture
-
Materials:
-
CPI-455 stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the CPI-455 stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium. It is recommended to perform at least a 1:1000 dilution to ensure the final DMSO concentration is ≤0.1%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can add 1 µL of the stock solution to 1 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Add the working solution to your cell culture plates.
-
Visualizations
Caption: Workflow for preparing and troubleshooting CPI-455 stock solutions.
Caption: Simplified signaling pathway of CPI-455 action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are the side effects of Dimethyl Sulfoxide? [synapse.patsnap.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. himedialabs.com [himedialabs.com]
Interpreting unexpected results in CPI-455 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the KDM5 inhibitor, CPI-455.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CPI-455?
A1: CPI-455 is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases.[1][2] Its primary mechanism is the inhibition of KDM5-mediated demethylation of histone H3 at lysine 4 (H3K4), leading to a global increase in the levels of H3K4 trimethylation (H3K4me3).[2][3][4] KDM5 enzymes are critical regulators of chromatin structure and gene expression, and their inhibition can alter cellular states.[2]
Q2: I'm observing a global increase in H3K4me3 after CPI-455 treatment, but only minimal changes in gene expression. Is this expected?
A2: Yes, this is an expected outcome in some experimental contexts. Despite causing a significant global increase in H3K4me3 levels, CPI-455 as a single agent may only induce modest changes in the expression of a small subset of genes.[5] Significant transcriptional changes are often observed when CPI-455 is used in combination with other epigenetic modifiers, such as the DNMT inhibitor 5-Aza-2'-deoxycytidine (DAC), where it can synergistically enhance the expression of genes silenced by DNA methylation.[5]
Q3: Does CPI-455 affect cellular viability on its own?
A3: The effect of CPI-455 on cell viability is highly context-dependent. In many cancer cell lines, significant effects on viability are only observed at high concentrations (e.g., >20 µM).[5] However, its more pronounced effects are often seen in reducing the population of drug-tolerant persister cells or when used in combination with chemotherapy or other targeted agents.[4][6]
Q4: Are there known cellular functions that are unaffected by CPI-455?
A4: Yes. Some functions of KDM5 proteins are independent of their catalytic demethylase activity. For example, KDM5A and KDM5B can suppress the transcription of certain endogenous retroviral elements (ERVs) through a mechanism that does not depend on their enzymatic function. In such cases, treatment with CPI-455, which only blocks the catalytic site, would not be expected to alter the expression of these specific ERVs.[7]
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action for CPI-455 as a KDM5 inhibitor.
Caption: Logic flow for troubleshooting unexpected CPI-455 results.
Troubleshooting Guide
| Issue / Unexpected Result | Potential Cause | Recommended Action |
| No increase in global H3K4me3 levels detected. | Compound Insolubility/Degradation: CPI-455 solubility can be poor in DMSO that has absorbed moisture.[3] | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Visually inspect the stock solution for any precipitation before use. Refer to the supplier's specific formulation guide for aqueous solutions.[3] |
| Insufficient Dose or Time: The concentration or duration of treatment may be too low to induce a detectable change. | Perform a dose-response and time-course experiment. For in vitro assays, concentrations typically range from low micromolar (e.g., 1-25 µM).[3][5] | |
| Antibody/Assay Issue: The antibody used for Western blot or ELISA may not be specific or sensitive enough. | Validate your H3K4me3 antibody with positive and negative controls. Ensure the detection method (e.g., MSD ELISA) is sufficiently sensitive.[3] | |
| Cell viability is unaffected by CPI-455 treatment. | Single-Agent Activity: CPI-455 often shows limited single-agent cytotoxicity except at high doses (>20 µM).[5] Its primary role can be in sensitizing cells to other drugs. | Test CPI-455 in combination with other relevant therapies (e.g., chemotherapy, targeted inhibitors).[5] Assess other endpoints besides viability, such as changes in drug tolerance or specific gene expression. |
| Cell Line Resistance: The cell line may have intrinsic resistance mechanisms or lack dependency on the KDM5 pathway for survival. | Screen a panel of different cell lines to identify sensitive models. Investigate the expression levels of KDM5 family members in your cell line of interest. | |
| Inconsistent results between experimental replicates. | Stock Solution Instability: Repeated freeze-thaw cycles can degrade the compound. Stock solutions in solvent have limited stability at -20°C (approx. 1 month).[1][3] | Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. For long-term storage, keep aliquots at -80°C (stable for ~1 year).[1][3] |
| Low Bioavailability (in vivo): CPI-455 has been noted to have low bioavailability, which can lead to variable exposure in animal studies.[5] | Ensure proper formulation for in vivo use, often involving agents like PEG300 and Tween80.[3] Consider alternative routes of administration if inconsistent results persist with IP injections. |
Quantitative Data Summary
Table 1: In Vitro Activity of CPI-455
| Parameter | Value | Target/Cell Line | Source |
|---|---|---|---|
| IC₅₀ (Enzymatic Assay) | 10 nM | KDM5A | [1][3] |
| IC₅₀ (Cell Viability) | 16.13 µM | EFM-19 (Breast Cancer) | [1] |
| 26.19 µM | T-47D (Breast Cancer) | [1] | |
| 35.4 µM | MCF-7 (Breast Cancer) | [1] | |
| Effective Concentration | 6.25 - 25 µM | Melanoma, Breast, NSCLC lines | [3] |
| Selectivity | >200-fold | Over KDM2, 3, 4, 6, 7 |[3] |
Table 2: In Vivo Experimental Parameters
| Parameter | Value | Animal Model | Source |
|---|---|---|---|
| Dosage | 50 - 70 mg/kg | C57BL/6 Mice | [1][3] |
| Administration | Intraperitoneal (IP), daily | C57BL/6 Mice | [1][3] |
| Protective Dose (Ototoxicity) | 2 mg/kg | C57BL/6J Mice |[8] |
Key Experimental Protocols
Protocol 1: Western Blot for H3K4me3 Detection
-
Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of CPI-455 (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).
-
Histone Extraction:
-
Harvest and wash cells with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extracts (e.g., 5-10 µg) onto a 15% SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C.
-
Incubate with a primary antibody against Total Histone H3 as a loading control on a separate blot or after stripping.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize the H3K4me3 signal to the Total H3 signal.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of CPI-455 in culture medium.
-
Treat cells with the desired concentrations of CPI-455 (and/or in combination with another drug). Include vehicle-only and untreated controls.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours to 10 days).[5]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine IC₅₀ values if applicable.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rcsb.org [rcsb.org]
- 5. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CPI-455 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CPI-455 in cell culture experiments. Our aim is to help you mitigate potential toxicity and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is CPI-455 and what is its mechanism of action?
CPI-455 is a potent and selective cell-permeable inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3] Its primary mechanism of action is the inhibition of the demethylation of histone H3 at lysine 4 (H3K4), leading to a global increase in H3K4 trimethylation (H3K4me3).[1][4][5] This epigenetic modification is associated with active gene transcription.
2. What are the common applications of CPI-455 in cell culture?
CPI-455 is primarily used in cancer research to study the role of KDM5 enzymes in tumorigenesis and drug resistance. It has been shown to reduce the number of drug-tolerant persister cancer cells in various models.[3][5] Additionally, it is used to investigate epigenetic regulation in other biological processes, such as neural stem cell differentiation.[6]
3. How should I prepare and store CPI-455 stock solutions?
Proper preparation and storage of CPI-455 are critical to ensure its stability and minimize potential toxicity from degradation products.
-
Solvent: CPI-455 is soluble in dimethyl sulfoxide (DMSO).[2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO. It is crucial to use high-quality DMSO, as moisture can reduce the solubility of CPI-455.[4][5]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3]
4. What is the recommended working concentration for CPI-455 in cell culture?
The optimal working concentration of CPI-455 is highly cell-line dependent and should be determined empirically through a dose-response experiment. However, based on published data, here are some general guidelines:
-
Effective Concentrations: Increased H3K4me3 levels can be observed at concentrations as low as 1 µM.
-
Toxicity Threshold: Significant effects on cell viability are typically observed at higher concentrations. For example, in some breast cancer cell lines (MCF-7, T-47D, and EFM-19), toxicity was only noted at concentrations greater than 20 µM.[7] In the Eca-109 esophageal squamous cell carcinoma cell line, the LD50 (lethal dose for 50% of cells) was determined to be 15 µM after 48 hours of treatment.[8]
5. How long should I treat my cells with CPI-455?
The duration of treatment will depend on the specific experimental goals. Effects on H3K4me3 levels can be detected as early as 24 hours.[3] For cell viability and longer-term epigenetic reprogramming studies, treatment times can range from 48 hours to several days.[5][8] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your cell line and endpoint of interest.
Troubleshooting Guide
Problem 1: I am observing significant cell death at concentrations reported to be non-toxic.
-
Possible Cause 1: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%). Prepare serial dilutions of your CPI-455 stock solution in culture medium to minimize the volume of DMSO added to your cells. Always include a vehicle control (medium with the same final concentration of DMSO as your highest CPI-455 concentration) in your experiments.
-
-
Possible Cause 2: Compound Instability. Improper storage or multiple freeze-thaw cycles can lead to the degradation of CPI-455, potentially generating toxic byproducts.
-
Solution: Use freshly prepared aliquots of your CPI-455 stock solution for each experiment. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
-
-
Possible Cause 3: Cell Line Sensitivity. Your specific cell line may be more sensitive to CPI-455 than those reported in the literature.
-
Solution: Perform a thorough dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to identify a non-toxic working concentration.
-
-
Possible Cause 4: Sub-optimal Cell Health. Unhealthy or stressed cells are more susceptible to drug-induced toxicity.
-
Solution: Ensure your cells are healthy, actively proliferating, and free from contamination before starting the experiment. Maintain a consistent cell passage number and seeding density.
-
Problem 2: I am not observing the expected increase in global H3K4me3 levels.
-
Possible Cause 1: Insufficient Concentration or Treatment Time. The concentration of CPI-455 may be too low, or the treatment duration too short to induce a detectable change.
-
Solution: Increase the concentration of CPI-455 and/or extend the treatment duration. A good starting point is to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) for 24 to 48 hours.
-
-
Possible Cause 2: Inactive Compound. The CPI-455 may have degraded.
-
Solution: Purchase CPI-455 from a reputable supplier and follow the recommended storage and handling instructions. Use a fresh aliquot for your experiment.
-
-
Possible Cause 3: Assay Sensitivity. The method used to detect H3K4me3 changes may not be sensitive enough.
-
Solution: Ensure your Western blot, ELISA, or other detection methods are optimized and validated. Include appropriate positive and negative controls.
-
Problem 3: I am observing unexpected morphological changes in my cells that are not necessarily indicative of cell death.
-
Possible Cause: Off-Target Effects or Cellular Differentiation. While CPI-455 is highly selective for KDM5 enzymes, off-target effects can never be completely ruled out.[1] Additionally, as an epigenetic modulator, CPI-455 can induce changes in gene expression that may lead to alterations in cell morphology or differentiation state. For example, CPI-455 has been shown to induce astrocytogenesis in neural stem cells.[6]
-
Solution: Carefully document any morphological changes with microscopy. Correlate these changes with markers of differentiation or other cellular processes relevant to your model system. Consider that these changes may be a direct consequence of KDM5 inhibition and part of the compound's biological effect.
-
Quantitative Data Summary
| Cell Line | Assay | Endpoint | Concentration/Effect | Reference |
| MCF-7, T-47D, EFM-19 (Breast Cancer) | Viability | Cell Growth | >20 µM required to affect viability | [7] |
| Eca-109 (Esophageal Cancer) | MTT | LD50 | 15 µM at 48 hours | [8] |
| HeLa | ELISA | H3K4me3 levels | Dose-dependent increase | [4] |
| PC9 (NSCLC), M14 (Melanoma), SKBR3 (Breast Cancer) | Cell Counting | Number of drug-tolerant cells | Decrease observed | [5] |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of CPI-455 in your complete cell culture medium. Also, prepare a 2x concentrated vehicle control (DMSO in medium).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2x CPI-455 dilutions and vehicle control to the appropriate wells. This will result in a 1x final concentration.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for Detection of H3K4me3 Levels
-
Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of CPI-455 and a vehicle control for the desired time.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Quantify the extracted histone proteins using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an 18% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me3. Also, probe a separate membrane or strip the current one and probe with an antibody for total Histone H3 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Visualizations
Caption: Mechanism of action of CPI-455 and its cellular consequences.
Caption: A typical experimental workflow for using CPI-455 in cell culture.
Caption: A decision tree for troubleshooting high CPI-455 toxicity.
References
- 1. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial pathway of the lysine demethylase 5C inhibitor CPI-455 in the Eca-109 esophageal squamous cell carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Combining CPI-455 with Other Epigenetic Modifiers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the KDM5 inhibitor CPI-455 in combination with other epigenetic modifiers.
Frequently Asked Questions (FAQs)
Q1: What is CPI-455 and what is its mechanism of action?
A1: CPI-455 is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A.[1][2] The KDM5 enzyme family is responsible for the demethylation of histone H3 on lysine 4 (H3K4), a mark associated with active gene transcription.[3][4] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), which can alter gene expression and cellular phenotypes.[1][3] It has been shown to reduce the number of drug-tolerant persister cancer cells in various cancer models.[1][3]
Q2: Why combine CPI-455 with other epigenetic modifiers?
A2: Combining CPI-455 with other epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors or histone deacetylase (HDAC) inhibitors, can result in synergistic anti-cancer effects.[5][6][7] Epigenetic pathways are interconnected, and targeting multiple nodes can lead to a more robust and durable response.[6] For instance, combining CPI-455 with a DNMT inhibitor can enhance the re-expression of tumor suppressor genes and synergistically inhibit cancer cell growth.[5]
Q3: What is the rationale for combining CPI-455 with a DNMT inhibitor like 5-Aza-2'-Deoxycytidine (DAC)?
A3: The combination of CPI-455 and DAC has shown synergistic effects in inhibiting the growth of luminal breast cancer cell lines.[5] While DAC treatment alone can lead to the re-expression of some genes, the addition of CPI-455 enhances this effect and leads to a more significant increase in H3K4me3 at the promoters of these genes.[5] This suggests that KDM5 inhibition can potentiate the transcriptional activation induced by DNA demethylation.
Q4: Has CPI-455 been combined with HDAC inhibitors?
A4: Yes, studies have suggested that CPI-455 can enhance the biological efficacy of HDAC inhibitors.[1] While detailed mechanistic studies and extensive quantitative data are still emerging for these specific combinations, the rationale is that co-inhibition of histone demethylation and deacetylation can lead to a more open chromatin state, promoting the expression of tumor-suppressing genes.
Q5: What are the typical concentrations of CPI-455 to use in cell culture experiments?
A5: The effective concentration of CPI-455 can vary depending on the cell line and the duration of treatment. In various cancer cell lines, concentrations ranging from 6.25 µM to 25 µM have been used for incubation times of 4 to 5 days.[8] However, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that induces the desired epigenetic changes without causing excessive cytotoxicity. High doses (>20 µM) of CPI-455 alone have been shown to affect cell viability in some breast cancer cell lines.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant increase in global H3K4me3 levels after CPI-455 treatment. | 1. Suboptimal concentration of CPI-455: The concentration may be too low for the specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient to observe significant changes. 3. Poor cell permeability: Although less common with newer inhibitors, the compound may not be efficiently entering the cells. 4. Inactive compound: The CPI-455 stock may have degraded. | 1. Perform a dose-response experiment, testing a range of CPI-455 concentrations (e.g., 1 µM to 25 µM). 2. Increase the incubation time (e.g., 24, 48, 72 hours). 3. Confirm the cellular uptake of the compound if possible through available assays. 4. Ensure proper storage of the CPI-455 stock solution (-20°C or -80°C) and use a fresh aliquot.[2] |
| High levels of cytotoxicity observed with the combination treatment compared to single agents. | 1. Synergistic toxicity: The combination of CPI-455 and the other epigenetic modifier may be highly toxic to the cells at the tested concentrations. 2. Off-target effects: At high concentrations, either or both drugs may have off-target effects leading to cell death. | 1. Perform a matrix of dose-response experiments to identify concentrations that are synergistic for the desired biological effect but have acceptable levels of cytotoxicity. Isobologram analysis can be used to determine synergy.[5] 2. Lower the concentrations of both drugs in the combination. 3. Reduce the treatment duration. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect the cellular response to epigenetic drugs. 2. Inaccurate drug concentrations: Errors in preparing stock solutions or dilutions. 3. Timing of drug addition: For sequential treatments, the timing of the addition of the second drug is critical. | 1. Standardize cell culture procedures, including using cells within a defined passage number range and seeding at a consistent density. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Precisely control the timing of drug additions as per the established protocol. |
| Unexpected changes in gene expression that do not correlate with H3K4me3 levels. | 1. Indirect effects: The combination treatment may be affecting other signaling pathways that indirectly regulate gene expression. 2. Non-catalytic functions of KDM5: KDM5 proteins have scaffolding functions independent of their demethylase activity that might be affected. 3. Complex epigenetic interplay: The combined epigenetic modifications may lead to complex regulatory outcomes that are not solely dependent on H3K4me3. | 1. Investigate the effect of the combination treatment on relevant signaling pathways using techniques like Western blotting or pathway-focused gene expression arrays. 2. Consider that not all effects of KDM5 inhibition may be directly linked to changes in H3K4me3. 3. Analyze other histone modifications and chromatin accessibility to get a more comprehensive picture of the epigenetic landscape. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of CPI-455 in Combination with DAC in Luminal Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 | CPI-455 alone | > 20 |
| DAC + CPI-455 | ~5 (for CPI-455 with a fixed ratio of DAC) | |
| T-47D | CPI-455 alone | > 20 |
| DAC + CPI-455 | ~7 (for CPI-455 with a fixed ratio of DAC) | |
| EFM-19 | CPI-455 alone | > 20 |
| DAC + CPI-455 | ~4 (for CPI-455 with a fixed ratio of DAC) | |
| Data synthesized from dose-response curves presented in a study by confounding_lit[5] |
Table 2: Changes in H3K4me3 Peaks in MCF-7 Cells after Treatment
| Treatment | De Novo Gained Peaks | Lost Peaks |
| CPI-455 | ~5,000 | ~1,000 |
| DAC | ~2,500 | ~500 |
| CPI-455 + DAC | ~7,500 | ~1,200 |
| Approximate values based on data from a study by confounding_lit[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay for CPI-455 and DAC Combination
This protocol is a general guideline for assessing the synergistic effect of CPI-455 and DAC on cancer cell viability using a tetrazolium-based assay (e.g., MTT or MTS).
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
CPI-455 (stock solution in DMSO)
-
5-Aza-2'-Deoxycytidine (DAC) (stock solution in PBS or DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight.
-
Drug Preparation: Prepare serial dilutions of CPI-455 and DAC in complete medium. For combination treatments, prepare a matrix of concentrations. A fixed ratio of DAC to CPI-455 (e.g., 1:150) can be used based on previous studies.[5]
-
Treatment:
-
Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 values for each treatment.
-
Use software like CompuSyn to perform isobologram analysis to determine if the drug combination is synergistic, additive, or antagonistic.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synergistic mechanism of CPI-455 and DNMT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Approaches to Epigenetic Therapies: From Drug Combinations to Epigenetic Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REPOSITIONING FDA-APPROVED DRUGS IN COMBINATION WITH EPIGENETIC DRUGS TO REPROGRAM COLON CANCER EPIGENOME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating CPI-455 Target Engagement by Measuring H3K4me3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the target engagement of CPI-455, a potent pan-inhibitor of the KDM5 family of histone demethylases. We will explore how measuring the downstream epigenetic mark, H3K4me3, serves as a robust indicator of CPI-455's cellular activity and compare this approach with alternative methods and compounds.
Introduction to CPI-455 and its Target
CPI-455 is a small molecule inhibitor that targets the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D)[1][2]. These enzymes are lysine-specific histone demethylases that remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2 and H3K4me3)[3][4][5][6]. The trimethylation of H3K4 (H3K4me3) is a key epigenetic mark predominantly found at the transcription start sites of active genes and is crucial for transcriptional initiation[7][8][9][10]. By inhibiting KDM5, CPI-455 leads to an accumulation of H3K4me3, which can be quantitatively measured to confirm the compound's engagement with its target in a cellular context[1][2][11][12].
Signaling Pathway of KDM5 and CPI-455
The KDM5 family of enzymes plays a critical role in gene regulation by modulating the methylation state of H3K4. Inhibition of these enzymes by CPI-455 directly impacts this process, leading to a measurable increase in H3K4me3 levels.
Caption: Mechanism of CPI-455 action on the KDM5-H3K4me3 axis.
Comparison of KDM5 Inhibitors
CPI-455 is one of several inhibitors targeting the KDM5 family. Below is a comparison of CPI-455 with other commonly used KDM5 inhibitors.
| Inhibitor | Target(s) | IC50 | Key Features & Notes |
| CPI-455 | Pan-KDM5 | 10 nM (for KDM5A)[1][2] | Potent and selective over other KDM subfamilies.[1] Shown to increase global H3K4me3 levels in various cancer cell lines.[2][12][13] |
| KDOAM-25 | Pan-KDM5 | <100 nM (for KDM5A-D)[14][15] | Highly selective against other 2-OG oxygenases.[14] Induces H3K4me3 increase at transcription start sites.[14][16] |
| JIB-04 | Pan-Jumonji Demethylase | 230 nM (JARID1A/KDM5A), 340 nM (JMJD2E), 855 nM (JMJD3)[17] | Broad-spectrum inhibitor of Jumonji domain-containing histone demethylases.[17] |
| GSK467 | KDM5B | 10 nM (Ki)[17] | Selective for KDM5B over other KDM5 members and other JmjC family members.[17] |
| PBIT | JARID1 (KDM5) | ~3 µM (JARID1B), 6 µM (JARID1A), 4.9 µM (JARID1C)[18] | Specific inhibitor of the JARID1 subfamily of KDM5 enzymes.[18] |
| KDM5-IN-1 | KDM5 | 15.1 nM[18] | Potent, selective, and orally bioavailable KDM5 inhibitor.[18] |
Experimental Protocols for Measuring H3K4me3
Validating CPI-455 target engagement relies on accurately quantifying changes in H3K4me3 levels. The following are standard experimental protocols used in the field.
Western Blotting for Global H3K4me3 Levels
Objective: To determine the overall change in H3K4me3 levels in cells treated with CPI-455.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with varying concentrations of CPI-455 (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against total Histone H3 as a loading control.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where H3K4me3 levels change upon CPI-455 treatment.
Methodology:
-
Cell Treatment and Crosslinking: Treat cells with CPI-455 as described above. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C. Use magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K4me3. Compare the H3K4me3 peaks between CPI-455-treated and control samples to identify differential enrichment.
CUT&Tag (Cleavage Under Targets and Tagmentation)
Objective: A more recent and efficient alternative to ChIP-seq for mapping H3K4me3 genome-wide.
Methodology:
-
Cell Preparation: Harvest and wash cells treated with CPI-455 or a vehicle control.
-
Antibody Incubation: Permeabilize the cells and incubate with a primary antibody against H3K4me3.
-
pA-Tn5 Tagmentation: Add a protein A-Tn5 transposase fusion protein, which will bind to the antibody. The Tn5 transposase will then cleave and ligate sequencing adapters to the DNA adjacent to the antibody-binding sites.
-
DNA Purification and Library Preparation: Purify the tagmented DNA fragments and amplify them via PCR to create a sequencing library.
-
Sequencing and Data Analysis: Sequence the library and analyze the data similarly to ChIP-seq to identify H3K4me3-enriched regions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for validating CPI-455 target engagement using H3K4me3 as a biomarker.
Caption: Workflow for validating CPI-455 target engagement.
Logical Relationship for Target Validation
The core logic for using H3K4me3 to validate CPI-455 target engagement is straightforward and can be visualized as follows:
Caption: Logical flow for CPI-455 target engagement validation.
Conclusion
Measuring the increase in H3K4me3 levels provides a direct and quantifiable method for validating the cellular target engagement of CPI-455. This can be achieved through established techniques such as Western blotting for a global assessment, or more detailed genomic mapping with ChIP-seq and CUT&Tag. By comparing the effects of CPI-455 to other known KDM5 inhibitors, researchers can further characterize its specificity and potency. The experimental protocols and workflows outlined in this guide offer a robust framework for scientists in academic and industrial settings to confidently assess the efficacy of CPI-455 and other epigenetic modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Functions and Interactions of Mammalian KDM5 Demethylases [frontiersin.org]
- 6. Epigenetic Regulation by Lysine Demethylase 5 (KDM5) Enzymes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H3K4me3 - Wikipedia [en.wikipedia.org]
- 8. H3K4me3 breadth is linked to cell identity and transcriptional consistency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. rcsb.org [rcsb.org]
- 12. HY-100421,CPI-455,MCE [gzbiolink.com]
- 13. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
Unveiling the Impact of CPI-455 on H3K4 Trimethylation: A Comparative Analysis
A deep dive into the epigenetic landscape reveals the potent activity of CPI-455, a selective inhibitor of the KDM5 family of histone demethylases. This guide provides a comparative analysis of CPI-455's effect on Histone H3 Lysine 4 trimethylation (H3K4me3), a key marker of active gene transcription, supported by experimental data and detailed protocols for researchers in drug discovery and development.
CPI-455 has emerged as a significant tool in epigenetic research, demonstrating its ability to modulate the methylation status of H3K4. By inhibiting the KDM5 family of enzymes, which are responsible for removing methyl groups from this specific histone residue, CPI-455 effectively increases global levels of H3K4me3. This elevation of a crucial activating mark in chromatin has profound implications for gene expression and cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology.
Performance Comparison of KDM5 Inhibitors on H3K4me3 Levels
Western blot analysis serves as a cornerstone technique to quantify the cellular impact of KDM5 inhibitors on H3K4 trimethylation. The following table summarizes the observed changes in H3K4me3 levels after treatment with CPI-455 and other relevant KDM5 inhibitors.
| Inhibitor | Target | Cell Line | Treatment Conditions | Fold Change in H3K4me3 (vs. Control) | Reference |
| CPI-455 | Pan-KDM5 | MCF-7 | 72 hours | Dose-dependent increase | [1] |
| CPI-203 (Inactive Control) | N/A | MCF-7 | 72 hours | No significant change | [1] |
| KDOAM-25 | KDM5 | MCF-7 | 24 hours | ~1.5-fold increase | [2] |
| RS 5033 | KDM5 | MCF-7 | 24 hours | Significant increase | [2] |
Note: The fold changes are estimations based on the visual representation of Western blot data in the cited literature. For precise quantification, densitometric analysis of the original blots is required.
The data clearly indicates that CPI-455 effectively increases H3K4me3 levels in a dose-dependent manner, a finding that is not observed with its inactive analog, CPI-203[1]. This highlights the specificity of CPI-455's mechanism of action. When compared to other KDM5 inhibitors like KDOAM-25 and RS 5033, all demonstrate the ability to elevate H3K4me3, confirming their on-target activity[2].
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental procedure, the following diagrams illustrate the signaling pathway affected by CPI-455 and the workflow of a typical Western blot analysis for H3K4 trimethylation.
Experimental Protocol: Western Blot for H3K4 Trimethylation
This protocol provides a detailed methodology for assessing changes in H3K4me3 levels following treatment with CPI-455 or other inhibitors.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of CPI-455, a negative control (e.g., CPI-203), and/or other KDM5 inhibitors for the specified duration (e.g., 24-72 hours). Include a vehicle-treated control group (e.g., DMSO).
2. Histone Extraction:
-
Harvest cells by scraping and pellet them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Perform histone extraction using an acid extraction method. Briefly, resuspend the cell pellet in a hypotonic lysis buffer, pellet the nuclei, and then extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the histone pellet in distilled water.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a suitable method, such as the Bradford or BCA protein assay.
4. SDS-PAGE and Western Transfer:
-
Denature equal amounts of histone extracts (typically 10-20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel to achieve good resolution of low molecular weight histone proteins.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me3 (e.g., from Cell Signaling Technology or Abcam) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
In parallel, probe a separate membrane or strip with an antibody against total Histone H3 as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K4me3 signal to the corresponding total Histone H3 signal for each sample. Calculate the fold change relative to the vehicle-treated control.
This comprehensive guide provides researchers with the necessary information to design, execute, and interpret experiments aimed at understanding the impact of CPI-455 and other KDM5 inhibitors on H3K4 trimethylation. The provided data and protocols offer a solid foundation for further investigations into the therapeutic potential of targeting the KDM5 family of enzymes.
References
- 1. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Epigenetic Impact of CPI-455: A Comparative Analysis of Histone Mark Modulation
A deep dive into the epigenetic landscape reveals the potent and specific effects of CPI-455, a pan-inhibitor of the KDM5 family of histone demethylases. This guide provides a comparative analysis of CPI-455's impact on histone marks, particularly the trimethylation of histone H3 at lysine 4 (H3K4me3), benchmarked against other KDM5 inhibitors. Through a meticulous review of Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) data, we illuminate the molecular consequences of KDM5 inhibition and offer detailed protocols for researchers to replicate and expand upon these findings.
CPI-455 Elevates H3K4me3 Levels by Inhibiting KDM5 Demethylase Activity
CPI-455 functions by targeting the KDM5 family of enzymes, which are responsible for removing methyl groups from H3K4, a histone mark associated with active gene transcription. By inhibiting these "erasers," CPI-455 leads to a global increase in H3K4me3 levels.[1] This modulation of the epigenetic landscape has been observed across multiple cancer cell lines and is a key mechanism behind the compound's therapeutic potential.[1]
ChIP-seq analyses in MCF-7 breast cancer cells have demonstrated that treatment with CPI-455 leads to a significant broadening of existing H3K4me3 peaks rather than the establishment of new ones. This suggests that KDM5 enzymes play a crucial role in defining the boundaries of these active chromatin domains. To ensure the observed effects are specific to KDM5 inhibition, studies have utilized CPI-203, an inactive structural analog of CPI-455, as a negative control.
Comparative Efficacy of KDM5 Inhibitors on H3K4me3
While CPI-455 is a potent pan-KDM5 inhibitor, it is essential to contextualize its activity with that of other molecules targeting the same enzyme family. The following table summarizes ChIP-seq data on the effects of various KDM5 inhibitors on H3K4me3 levels. It is important to note that the data is compiled from different studies and experimental systems, which should be considered when making direct comparisons.
| Inhibitor | Target | Cell Line | Key ChIP-seq Findings on H3K4me3 | Reference |
| CPI-455 | Pan-KDM5 | MCF-7 (Breast Cancer) | Broadening of existing H3K4me3 peaks. | GSE97481 |
| KDM5-C70 | Pan-KDM5 | Breast Cancer Cell Lines | Global increase in the broadness of promoter H3K4me3 peaks over time without a significant increase in peak height. | [2] |
| KDOAM-25 | KDM5B | MM1S (Multiple Myeloma) | Approximately two-fold global increase in H3K4me3 levels as quantified by ChIP-Rx. |
Visualizing the Molecular Mechanism and Experimental Approach
To elucidate the mechanism of action of CPI-455 and the experimental workflow used to confirm its effects, the following diagrams are provided.
References
A Comparative Guide to the Efficacy of KDM5 Inhibitors: CPI-455 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The KDM5 family of histone demethylases, which remove activating methyl marks from histone H3 at lysine 4 (H3K4), has emerged as a critical target in oncology and other therapeutic areas.[1] Dysregulation of KDM5 activity is linked to tumor progression and the development of drug resistance, making the development of potent and selective inhibitors a key focus of epigenetic drug discovery.[2] This guide provides an objective comparison of CPI-455, a notable pan-KDM5 inhibitor, with other KDM5 inhibitors, supported by experimental data to inform research and development decisions.
Introduction to KDM5 Inhibition
The KDM5 family consists of four isoforms (KDM5A, KDM5B, KDM5C, and KDM5D) that play crucial roles in transcriptional regulation.[3] By demethylating H3K4me2/3, they generally act as transcriptional co-repressors.[3][4] In various cancers, the overexpression of KDM5 enzymes, particularly KDM5A and KDM5B, is associated with the repression of tumor suppressor genes, leading to uncontrolled cell proliferation and resistance to therapy.[5] KDM5 inhibitors aim to counteract this by blocking the enzyme's catalytic activity, thereby increasing global levels of H3K4 trimethylation (H3K4me3) and reactivating the expression of silenced genes.[5][6]
Comparative Efficacy of KDM5 Inhibitors
The landscape of KDM5 inhibitors includes compounds with varying degrees of potency and selectivity across the KDM5 isoforms and against other histone demethylase families. CPI-455 is a specific, pan-KDM5 inhibitor that has been extensively characterized.[7] Below is a quantitative comparison of CPI-455 with other key KDM5 inhibitors based on their half-maximal inhibitory concentrations (IC50).
Table 1: In Vitro Potency (IC50) of KDM5 Inhibitors
| Inhibitor | KDM5A (nM) | KDM5B (nM) | KDM5C (nM) | KDM5D (nM) | Selectivity Highlights |
| CPI-455 | 10 | - | - | - | >200-fold selective for KDM5 over KDM2, 3, 4, 6, and 7 families. |
| KDOAM-25 | 71 | 19 | 69 | 69 | Highly selective for the KDM5 sub-family; no inhibition below 4.8 µM for other 2-OG oxygenases.[3] |
| PBIT | 6,000 | ~3,000 | 4,900 | - | Selectively targets multiple members of the KDM5 family.[6] |
Cellular and In Vivo Activity
Beyond enzymatic inhibition, the efficacy of these compounds is determined by their effects in cellular and in vivo models. These assays provide insights into target engagement, biological consequences, and therapeutic potential.
Table 2: Summary of Biological Activity
| Inhibitor | Key Cellular Effects | In Vivo Efficacy |
| CPI-455 | Elevates global H3K4me3 levels; decreases the number of drug-tolerant persister cancer cells.[7] | In combination with anti-B7-H4, elicits protective immunity in mice.[7] |
| KDOAM-25 | Increases global H3K4 methylation at transcriptional start sites; impairs proliferation and induces G1 cell-cycle arrest in MM1S multiple myeloma cells.[3][4] | Data not specified in the provided search results. |
| PBIT | Reduces H3K4 demethylation in cells; reduces proliferation and induces cell cycle arrest and senescence in castration-resistant prostate cancer cells.[6] | Data not specified in the provided search results. |
| KDM5-inh1 | Induces widespread increases in H3K4me3; has antiproliferative and cytotoxic activity in GCB-DLBCL cell lines.[8] | Showed tumor growth inhibition in KMT2D mutant xenografts in mice.[8][9] |
Visualizing Mechanisms and Workflows
To clarify the underlying biology and experimental approaches, the following diagrams illustrate the KDM5 signaling pathway and a typical workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to evaluate KDM5 inhibitors.
Enzymatic Demethylase Assay (AlphaLISA)
This high-throughput assay is used to determine the IC50 of inhibitors against purified KDM5 enzymes.
-
Principle: The assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by a KDM5 enzyme. An antibody specific to the demethylated product (H3K4me2) is used for detection.
-
Methodology:
-
The KDM5 enzyme, inhibitor (at various concentrations), and the biotinylated H3K4me3 substrate are incubated in an assay buffer.
-
AlphaLISA Acceptor beads conjugated to the anti-H3K4me2 antibody and Streptavidin-coated Donor beads are added.
-
If demethylation occurs, the antibody binds the substrate, bringing the Donor and Acceptor beads into proximity.
-
Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads to emit light at 615 nm.
-
The signal intensity is inversely proportional to the inhibitor's activity. IC50 values are calculated from the dose-response curve.[10]
-
Chromatin Immunoprecipitation (ChIP) Assay for H3K4me3 Levels
ChIP is used to quantify the enrichment of specific histone marks at particular genomic loci within cells following inhibitor treatment.
-
Principle: Proteins (including histones) are cross-linked to DNA in intact cells. The chromatin is then sheared, and an antibody specific to the histone modification of interest (e.g., H3K4me3) is used to immunoprecipitate the associated DNA fragments. The enriched DNA is then quantified by qPCR or sequencing.
-
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K4me3 overnight. Use Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Perform a series of washes with low salt, high salt, and LiCl buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the precipitated DNA.
-
Analysis: Use qPCR to quantify the enrichment of H3K4me3 at specific gene promoters.[11][12]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound directly binds to its intended target protein within the complex environment of a cell.[13]
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.
-
Methodology:
-
Treatment: Treat intact cells with the inhibitor (e.g., CPI-455) or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions or lysates across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble KDM5 protein remaining at each temperature using methods like Western Blot or AlphaScreen.
-
Analysis: A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the control indicates target engagement.[13][14]
-
Conclusion
CPI-455 stands as a potent and selective pan-inhibitor of the KDM5 family, demonstrating clear cellular activity by increasing H3K4me3 levels and impacting the survival of drug-tolerant cancer cells. The comparative data shows that while other inhibitors like KDOAM-25 also exhibit nanomolar potency and high selectivity for the KDM5 family, there are differences in their specific IC50 values across isoforms. PBIT, while less potent, provides another chemical scaffold for KDM5 inhibition. The choice of inhibitor will depend on the specific research question, whether pan-KDM5 inhibition or isoform-specific effects are desired, and the required potency for the biological system under investigation. The experimental protocols outlined provide a robust framework for the continued evaluation and comparison of novel KDM5 inhibitors as they emerge from the drug discovery pipeline.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 6. The KDM5 Inhibitor PBIT Reduces Proliferation of Castration-Resistant Prostate Cancer Cells via Cell Cycle Arrest and the Induction of Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ashpublications.org [ashpublications.org]
- 9. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
A Comparative Analysis of KDM5 Demethylase Inhibitors: CPI-455 vs. KDM5-C70
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent pan-inhibitors of the KDM5 family of histone demethylases: CPI-455 and KDM5-C70. The KDM5 family, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are key epigenetic regulators that remove methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription.[1] Dysregulation of KDM5 activity has been implicated in various cancers, making these enzymes attractive therapeutic targets. This guide synthesizes available experimental data to facilitate an objective evaluation of these two small molecule inhibitors.
At a Glance: Key Quantitative Data
The following tables summarize the key biochemical and cellular potency data for CPI-455 and KDM5-C70. It is important to note that this data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | Target | IC50 | Assay Conditions | Reference |
| CPI-455 | KDM5A | 10 nM | Full-length KDM5A enzymatic assay | [2][3][4] |
| KDM5-C70 | KDM5A | 300 nM | Not specified | Not specified |
| KDM5B | 300 nM | Not specified | Not specified | |
| KDM5C | 580 nM | Not specified | Not specified |
Table 1: Biochemical Potency of CPI-455 and KDM5-C70 against KDM5 Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Inhibitor | Cell Line | Effect | Concentration | Duration | Reference |
| CPI-455 | Melanoma (M14), Breast Cancer (SKBR3), NSCLC (PC9) | Decrease in drug-tolerant persisters | 6.25-25 µM | 4-5 days | [2] |
| CPI-455 | MCF-7 (Breast Cancer) | IC50 (Viability) | 35.4 µM | 10 days | [4] |
| CPI-455 | T-47D (Breast Cancer) | IC50 (Viability) | 26.19 µM | 10 days | [4] |
| CPI-455 | EFM-19 (Breast Cancer) | IC50 (Viability) | 16.13 µM | 10 days | [4] |
| KDM5-C70 | MM.1S (Multiple Myeloma) | Antiproliferative effect | ~20 µM (for 50% reduction) | 7 days | Not specified |
| KDM5-C70 | MCF-7 (Breast Cancer) | Increased H3K4me3 | 1-10 µM | Not specified | Not specified |
| KDM5-C70 | MDA-MB-231 (Breast Cancer) | Increased H3K4me3 | 1-10 µM | Not specified | Not specified |
Table 2: Cellular Activity of CPI-455 and KDM5-C70. This table highlights the effects of the inhibitors on cancer cell lines, including their impact on cell viability and histone methylation.
Mechanism of Action and Cellular Consequences
Both CPI-455 and KDM5-C70 are pan-inhibitors of the KDM5 family of enzymes. Their primary mechanism of action involves the inhibition of the demethylase activity of KDM5 proteins, leading to a global increase in the levels of trimethylated H3K4 (H3K4me3).[2] This elevated H3K4me3 mark is associated with a more open chromatin state and can lead to the reactivation of tumor suppressor genes.
The functional consequences of KDM5 inhibition by these compounds include the reduction of drug-tolerant persister cells in various cancer models and anti-proliferative effects.[2] For instance, CPI-455 has been shown to decrease the number of drug-tolerant persister cells in melanoma, breast, and non-small cell lung cancer cell lines.[2] KDM5-C70 has demonstrated antiproliferative effects in multiple myeloma cells.
Caption: KDM5 Inhibition Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of CPI-455 and KDM5-C70.
KDM5 Enzymatic Assay (General Protocol)
This assay is used to determine the in vitro potency of inhibitors against KDM5 enzymes.
References
Cross-Validation of CPI-455's Anti-Cancer Effects: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of CPI-455, a potent pan-inhibitor of the KDM5 family of histone demethylases, across various cancer cell lines. We present a cross-validation of its performance against other notable KDM5 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Introduction to CPI-455 and KDM5 Inhibition
CPI-455 is a specific, pan-KDM5 inhibitor with a half-maximal inhibitory concentration (IC50) of 10 nM for KDM5A.[1][2] The KDM5 family of enzymes (KDM5A-D) are histone demethylases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). These histone marks are crucial for regulating gene expression, and their removal by KDM5 enzymes is often associated with transcriptional repression. In various cancers, the overexpression of KDM5 enzymes has been linked to tumor progression, drug resistance, and the maintenance of cancer stem-like cells.
By inhibiting KDM5 enzymes, CPI-455 leads to a global increase in H3K4me3 levels, which can reactivate tumor suppressor genes and sensitize cancer cells to other therapeutic agents.[1][2] This guide will delve into the quantitative effects of CPI-455 and compare them with other KDM5 inhibitors.
Comparative Analysis of Anti-Cancer Effects
The following tables summarize the in vitro anti-cancer activity of CPI-455 and other selected KDM5 inhibitors across a range of cancer cell lines. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of CPI-455 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (Luminal) | 35.4 | [1] |
| T-47D | Breast Cancer (Luminal) | 26.19 | [1] |
| EFM-19 | Breast Cancer (Luminal) | 16.13 | [1] |
| SKBR3 | Breast Cancer | Not specified, used at 6.25-25 µM | [2] |
| M14 | Melanoma | Not specified, used at 6.25-25 µM | [2] |
| PC9 | Non-Small Cell Lung Cancer | Not specified, used at 6.25-25 µM | [2] |
Table 2: Comparative IC50 Values of Alternative KDM5 Inhibitors
| Inhibitor | Cell Line(s) | Cancer Type | IC50 (µM) | Reference |
| JIB-04 | TC32 | Ewing Sarcoma | 0.13 | [3] |
| A4573 | Ewing Sarcoma | 1.84 | [3] | |
| Various SCLC lines | Small Cell Lung Cancer | Wide range | [4] | |
| Lung and prostate cancer lines | Lung and Prostate Cancer | As low as 0.01 | [5] | |
| KDM5-C70 | MM.1S | Multiple Myeloma | ~20 (estimated) | [6] |
| MCF7 | Breast Cancer | < 1 | [6] | |
| KDOAM-25 | MM1S | Multiple Myeloma | ~30 | [7] |
| 92.1-R | Uveal Melanoma (MEK inhibitor-resistant) | Significantly suppressed viability at 5 µM | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating KDM5 inhibitors, the following diagrams are provided.
Caption: KDM5 signaling pathway and the inhibitory action of CPI-455.
Caption: General experimental workflow for evaluating KDM5 inhibitors.
Caption: Logical structure of this comparative guide.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
CPI-455 and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CPI-455 and other inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software (e.g., GraphPad Prism).
Quantification of Global H3K4me3 Levels
Materials:
-
Treated and untreated cell pellets
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction: Isolate histones from treated and untreated cells using a histone extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C. For the loading control, a separate membrane or a stripped and re-probed membrane can be incubated with the anti-total Histone H3 antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Materials:
-
Commercially available H3K4me3 ELISA kit
-
Histone extracts from treated and untreated cells
-
Microplate reader
Procedure: Follow the manufacturer's instructions provided with the ELISA kit. Typically, the procedure involves:
-
Binding of histone extracts to the antibody-coated wells.
-
Incubation with a detection antibody specific for H3K4me3.
-
Addition of a substrate to generate a colorimetric signal.
-
Measurement of the absorbance using a microplate reader.
-
Quantification of H3K4me3 levels based on a standard curve.
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
ChIP lysis buffer
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-H3K4me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for specific gene promoters (positive and negative controls)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with the anti-H3K4me3 antibody or control IgG overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR: Perform qPCR using primers for specific gene promoters known to be enriched or depleted of H3K4me3.
-
Data Analysis: Analyze the qPCR data to determine the relative enrichment of H3K4me3 at specific genomic loci.
Conclusion
CPI-455 demonstrates significant anti-cancer activity in a variety of cancer cell lines, primarily by inhibiting KDM5 enzymes and increasing global H3K4me3 levels. When compared to other KDM5 inhibitors such as JIB-04, KDM5-C70, and KDOAM-25, CPI-455 shows comparable or potent activity, although direct cross-study comparisons are challenging. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of KDM5 inhibition. Further head-to-head studies in standardized cancer cell line panels are warranted to definitively establish the comparative efficacy of these promising anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jumonji histone demethylases are therapeutic targets in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CPI-455: In Vitro Efficacy vs. In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental outcomes of CPI-455, a potent pan-inhibitor of the KDM5 family of histone demethylases. By presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to offer an objective resource for evaluating CPI-455's therapeutic potential.
At a Glance: CPI-455's Performance In Vitro and In Vivo
| Parameter | In Vitro Findings | In Vivo Findings | Key Considerations |
| Target Engagement | Potent enzymatic inhibition of KDM5A with an IC50 of 10 nM.[1] Elevates global H3K4me3 levels in various cancer cell lines. | Increases H3K4 trimethylation in target tissues.[2] | Demonstrates on-target activity in both settings. |
| Cellular Efficacy | Reduces the number of drug-tolerant persister (DTP) cancer cells in multiple cancer cell lines.[3] Exhibits synergistic anti-cancer effects when combined with agents like DAC.[4] IC50 values in cancer cell lines range from 16.13 µM to 35.4 µM. | Demonstrates protective effects against cisplatin-induced hearing loss in mice at doses of 0.5 mg/kg and 2 mg/kg.[2] In combination with anti-B7-H4, elicits protective immunity in mice at doses of 50/70 mg/kg.[1] | A notable gap exists between enzymatic potency and cellular efficacy concentrations, suggesting potential challenges with cell permeability or other cellular factors. |
| Concentration/Dosage | Effective concentrations in cell culture are in the micromolar range (e.g., 6.25-25 µM).[1] | Effective doses in mouse models range from 0.5 mg/kg to 70 mg/kg administered intraperitoneally.[1][2] | Direct correlation is challenging without comprehensive pharmacokinetic data. One study noted CPI-455's unsuitability for in vivo studies due to low bioavailability, a critical factor for clinical translation.[4] |
| Observed Effects | Increased global H3K4me3 levels, decreased cancer cell viability (especially in combination with other drugs), and reduced drug-tolerant persister cell populations.[3][4] | Increased expression of chemokines (CXCL9, CXCL10, CXCL11), reduced cisplatin-induced hair cell death, and induction of inflammatory responses in combination therapies.[1][2] | The in vivo effects extend beyond direct cytotoxicity to include modulation of the immune response. |
Delving into the Data: Quantitative Outcomes of CPI-455 Treatment
In Vitro Efficacy of CPI-455
| Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| KDM5A (enzymatic) | Enzymatic Assay | 10 nM | [1] |
| MCF-7 (breast cancer) | Cell Viability | >20 µM (as single agent) | [4] |
| T-47D (breast cancer) | Cell Viability | >20 µM (as single agent) | [4] |
| EFM-19 (breast cancer) | Cell Viability | >20 µM (as single agent) | [4] |
| Melanoma (M14) | H3K4me3 Levels | 6.25-25 µM | [1] |
| Breast Cancer (SKBR3) | H3K4me3 Levels | 6.25-25 µM | [1] |
| NSCLC (PC9) | H3K4me3 Levels | 6.25-25 µM | [1] |
In Vivo Efficacy of CPI-455 in Murine Models
| Animal Model | Treatment Regimen | Observed Outcome | Reference |
| Cisplatin-induced ototoxicity mouse model | 0.5 mg/kg or 2 mg/kg CPI-455 (IP) | Protection against hair cell and spiral ganglion neuron death. | [2] |
| Humanized mice with P. gingivalis–positive PDXs | 50 mg/kg or 70 mg/kg CPI-455 (IP, daily) with anti-B7-H4 | Elicited protective immunity and induced inflammation. | [5] |
| Infection model in mice | Not specified | Increased levels of CXCL9, CXCL10, and CXCL11. | [1] |
Understanding the Experiments: Detailed Protocols
In Vitro Cell Viability (MTT Assay) Protocol
This protocol is a standard procedure for assessing the effect of CPI-455 on cancer cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of CPI-455 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Xenograft Mouse Model Protocol
This protocol outlines a general procedure for evaluating the in vivo efficacy of CPI-455 in a cancer xenograft model.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer CPI-455 via intraperitoneal (IP) injection at the desired dose (e.g., 50-70 mg/kg) daily or as determined by tolerability studies. The control group receives vehicle injections.[5]
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 2-4 weeks) and monitor tumor volume and body weight.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, and biomarker assessment).
Visualizing the Science: Diagrams and Pathways
CPI-455 Mechanism of Action
Caption: CPI-455 inhibits KDM5A, leading to increased H3K4me3 and altered gene expression.
KDM5A-Associated Signaling Pathways
Caption: KDM5A is implicated in multiple key cancer-related signaling pathways.
Experimental Workflow: In Vitro to In Vivo
Caption: A typical workflow for evaluating a compound from in vitro to in vivo.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for Novel Compounds
A comprehensive search for safety and handling information on a substance designated "KY-455" did not yield any specific results. This suggests that "this compound" may be an internal laboratory code, a novel compound not yet described in publicly available literature, or an incorrect identifier.
When working with unknown or novel chemical substances, it is imperative to adopt a conservative approach to safety, assuming the substance is hazardous until proven otherwise. This guide provides a general framework for the safe handling, operational planning, and disposal of such compounds, designed for researchers, scientists, and drug development professionals.
I. Guiding Principles for Handling Unknown Compounds
The foundation of laboratory safety when dealing with novel substances is the hierarchy of controls. This approach prioritizes risk mitigation strategies from most to least effective:
-
Elimination/Substitution: The most effective control is to question if the use of the hazardous substance is necessary. Can it be eliminated or substituted with a less hazardous alternative?
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. Examples include fume hoods, glove boxes, and ventilated enclosures.
-
Administrative Controls: These are changes in work practices and procedures to reduce exposure. Examples include minimizing exposure time, implementing specific handling protocols, and providing thorough training.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.
II. Personal Protective Equipment (PPE) Recommendations
The following table outlines general PPE recommendations for handling a novel or uncharacterized chemical compound. The selection of specific PPE should be informed by a thorough risk assessment.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects eyes from splashes, sprays, and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving. | Prevents skin contact with the chemical. The specific glove material should be chosen based on its resistance to the chemical class, if known. |
| Body Protection | A laboratory coat, chemically resistant apron, or a full-body suit. | Protects skin and clothing from contamination. |
| Respiratory Protection | A respirator with an appropriate cartridge (e.g., organic vapor, acid gas) may be necessary if there is a risk of inhalation exposure and engineering controls are insufficient. | Prevents inhalation of hazardous vapors, dusts, or aerosols. |
III. Standard Operating Procedure for Handling a Novel Compound
This protocol provides a step-by-step guide for safely handling a new or uncharacterized chemical substance in a laboratory setting.
1. Pre-Handling Preparation:
- Conduct a thorough literature search for the chemical or any related compounds to understand potential hazards.
- Prepare a Safety Data Sheet (SDS) or a laboratory safety summary document with all available information.
- Perform a formal risk assessment to identify potential hazards and determine the necessary control measures.
- Ensure all necessary engineering controls (e.g., fume hood) are functioning correctly.
- Assemble and inspect all required PPE.
- Prepare a spill kit and ensure emergency contact information is readily available.
2. Handling the Compound:
- Work in a designated area, preferably within a certified chemical fume hood or other ventilated enclosure.
- Wear the appropriate PPE at all times.
- Use the smallest quantity of the substance necessary for the experiment.
- Handle the substance with care to avoid generating dust or aerosols.
- Keep all containers with the substance tightly sealed when not in use.
- Clearly label all containers with the chemical identifier and any known hazard information.
3. Post-Handling Procedures:
- Decontaminate all surfaces and equipment used.
- Properly dispose of all waste materials according to institutional and regulatory guidelines.
- Remove PPE in a manner that avoids self-contamination and dispose of it properly.
- Wash hands thoroughly with soap and water after handling the substance.
- Document the experiment and any observations related to the substance's properties or handling.
IV. Disposal Plan
Proper disposal of novel compounds is critical to ensure environmental and personnel safety.
-
Waste Segregation: All waste contaminated with the novel compound (e.g., unused material, contaminated PPE, glassware) must be segregated from general laboratory waste.
-
Waste Labeling: The waste container must be clearly labeled with the chemical identifier ("this compound" in this case), the words "Hazardous Waste," and any known or suspected hazard characteristics.
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations.
V. Logical Workflow for New Chemical Risk Assessment
The following diagram illustrates a logical workflow for assessing and managing the risks associated with a new chemical compound.
Caption: A flowchart outlining the risk assessment process for a novel chemical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
